molecular formula C7HCl2F2NO4 B6317365 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole CAS No. 149045-81-8

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Cat. No.: B6317365
CAS No.: 149045-81-8
M. Wt: 271.99 g/mol
InChI Key: ACEKMJYFBIBLQW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7HCl2F2NO4 and its molecular weight is 271.99 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% is 270.9250692 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEKMJYFBIBLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Chemical Profiling and Synthetic Methodologies of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Executive Summary

In the landscape of advanced organic synthesis, halogenated benzodioxoles serve as critical foundational scaffolds for next-generation agrochemicals and pharmaceuticals. Among these, 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) stands out as a highly specialized, poly-substituted building block 1. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, structural causality, and the self-validating synthetic protocols required for its preparation.

Structural Causality & Physicochemical Profiling

The architectural design of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is not arbitrary; every functional group serves a distinct stereoelectronic or metabolic purpose.

Traditional 1,3-benzodioxoles are notoriously susceptible to rapid oxidative cleavage by Cytochrome P450 enzymes, leading to the formation of reactive catechols. The strategic introduction of a 2,2-difluoromethylene group completely mitigates this metabolic liability. The exceptionally strong C–F bonds (bond dissociation energy ~116 kcal/mol) block enzymatic oxidation, thereby prolonging the compound's half-life in both biological systems and environmental applications 2. Furthermore, the 5,6-dichloro and 4-nitro substitutions heavily withdraw electron density from the aromatic ring, rendering the scaffold highly lipophilic and stable against electrophilic degradation.

Table 1: Physicochemical & Identification Properties

PropertyValue
Chemical Name 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
CAS Registry Number 149045-81-8
Molecular Formula C7HCl2F2NO4
Molecular Weight 271.99 g/mol
Precursor CAS 149045-79-4 (5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole)
Core Scaffold 2,2-Difluoro-1,3-benzodioxole

Mechanistic Synthetic Workflow & Self-Validating Protocols

The synthesis of this complex molecule requires a multi-step, regioselective approach. Below is the logical workflow, followed by the rigorous, self-validating protocols required to execute it.

Workflow SM 1,3-Benzodioxole (Starting Material) Step1 2,2-Dichloro-1,3-benzodioxole (Intermediate 1) SM->Step1 Cl2(g), AIBN Benzotrifluoride, 80-100°C Step2 2,2-Difluoro-1,3-benzodioxole (Intermediate 2) Step1->Step2 Anhydrous HF 0-10°C, Halogen Exchange Step3 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxole (Intermediate 3) Step2->Step3 Cl2(g), Fe powder (FeCl3 in situ) Ice-cooling, 8h Product 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (Target Compound) Step3->Product HNO3 / H2SO4 0°C, Regioselective Nitration

Synthetic workflow for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Protocol 1: Radical Chlorination and Halogen Exchange
  • Causality & Rationale: To install the difluoro group, the aliphatic C2 position of 1,3-benzodioxole must first be radically chlorinated. Benzotrifluoride is chosen as the solvent because its trifluoromethyl group renders it completely inert to radical chlorination conditions 3.

  • Step 1: Dissolve 1,3-benzodioxole in benzotrifluoride. Add AIBN (azobisisobutyronitrile) as a radical initiator.

  • Step 2: Purge the reactor with Cl2 gas while maintaining the temperature between 80°C and 100°C.

  • Step 3: Cool the unisolated 2,2-dichloro-1,3-benzodioxole mixture to 0°C–10°C. Add anhydrous hydrogen fluoride (HF) to drive the halogen exchange, yielding 2,2-difluoro-1,3-benzodioxole.

  • Self-Validation Checkpoint: The system is validated via Gas Chromatography (GC). The complete disappearance of the 1,3-benzodioxole peak confirms the end of the radical phase. Unreacted HF is vented and the mixture is washed with aqueous sodium bicarbonate until CO2 evolution ceases, providing a macroscopic visual confirmation of neutralization 3.

Protocol 2: Electrophilic Aromatic Chlorination
  • Causality & Rationale: The aromatic ring must be chlorinated at the 5 and 6 positions. Iron (Fe) powder is added to react with Cl2, generating FeCl3 in situ. This strong Lewis acid polarizes the Cl-Cl bond, creating the highly electrophilic Cl+ species necessary to attack the electron-deficient difluorobenzodioxole ring 4.

  • Step 1: Mix 2,2-difluoro-1,3-benzodioxole with catalytic iron powder.

  • Step 2: Introduce elemental chlorine under strict ice-cooling to prevent over-chlorination or ring-opening.

  • Step 3: Allow the reaction to proceed for approximately 8 hours.

  • Self-Validation Checkpoint: Monitor via GC. The reaction is deemed complete when the intermediate mono-chloro peaks transition entirely to the 5,6-dichloro product (CAS 149045-79-4). The cessation of HCl gas byproduct evolution serves as a secondary physical indicator of completion 4.

Protocol 3: Regioselective Nitration
  • Causality & Rationale: With the 5 and 6 positions sterically and electronically blocked by chlorine atoms, the oxygen atoms of the dioxole ring strictly direct incoming electrophiles to the remaining ortho positions (4 and 7, which are equivalent).

  • Step 1: Prepare a nitrating mixture of concentrated HNO3 and H2SO4 at 0°C.

  • Step 2: Add 5,6-dichloro-2,2-difluoro-1,3-benzodioxole dropwise to control the exotherm.

  • Step 3: Pour the mixture over crushed ice to precipitate the crude target compound.

  • Self-Validation Checkpoint: Regioselectivity is validated via 1H-NMR. The presence of a single, highly deshielded aromatic proton singlet (at the 7-position) definitively confirms that nitration occurred exclusively at the 4-position, yielding >98% pure 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole 1.

Table 2: Reaction Parameters & Yield Metrics

Reaction StepReagents / CatalystsTemp (°C)Time (h)Analytical ValidationExpected Yield
Radical Chlorination Cl2(g), AIBN, Benzotrifluoride80–1004–6GC (SM disappearance)>90% (Crude)
Halogen Exchange Anhydrous HF0–102–4pH neutralization, GC85%
Electrophilic Chlorination Cl2(g), Fe powder0–5~8GC (Intermediate 3 formation)96%
Regioselective Nitration HNO3, H2SO402–3GC-MS, 1H-NMR>85% (Post-cryst.)

Applications in Advanced Therapeutics and Agrochemicals

The 2,2-difluoro-1,3-benzodioxole motif is a privileged structure in modern drug discovery. The nitro group in 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole acts as a versatile chemical handle; it can be readily reduced to an aniline, allowing for subsequent amide coupling. This specific functionalization pathway is heavily utilized in the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors and novel agricultural fungicides (analogous to Fludioxonil), where extreme metabolic stability and targeted lipophilicity are non-negotiable requirements 5.

References

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: NIH PMC URL
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof Source: Google Patents URL
  • 149045-79-4 | 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole Source: Ambeed URL
  • 149045-81-8 | 5,6-Dichloro-2,2-Difluoro-4-nitro-benzo[1,3]dioxole Source: ChemScene URL
  • 5-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate and Research Target Source: Benchchem URL

Sources

Structural Elucidation of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of heavily substituted, electron-deficient aromatic systems requires a highly orthogonal analytical approach. The compound1 (CAS 149045-81-8)[1] presents a unique structural elucidation challenge. With a molecular formula of2[2], the molecule possesses only a single proton. This extreme substitution renders traditional 2D homonuclear NMR techniques (like 1H-1H COSY or NOESY) largely ineffective. Instead, the elucidation must rely on a self-validating network of heteronuclear NMR (


C, 

F), exact mass isotopic profiling, and vibrational spectroscopy.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the experimental choices and demonstrate how each analytical protocol acts as a self-validating system to unambiguously confirm the molecular architecture.

The Analytical Workflow & Logical Causality

Workflow Start Compound 149045-81-8 Sample Prep NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR HRMS HRMS (EI) Isotope Profiling Start->HRMS IR ATR FT-IR Vibrational Modes Start->IR Synthesis Data Synthesis & Structure Elucidation NMR->Synthesis HRMS->Synthesis IR->Synthesis

Fig 1. Analytical workflow for the structural elucidation of the benzodioxole derivative.

The logic of the elucidation relies on mapping specific spectroscopic signals to isolated structural features. The difluoromethylene group, the nitro group, the dichloro-substitution, and the lone proton all provide distinct, non-overlapping signatures.

Logic HRMS HRMS: m/z 270.92 Isotope Ratio 9:6:1 Formula Confirms Formula: C7HCl2F2NO4 HRMS->Formula Elucidation 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Formula->Elucidation NMR19F 19F NMR: Singlet ~ -49.6 ppm CF2 Confirms C2-F2 Dioxole Ring NMR19F->CF2 CF2->Elucidation NMR1H 1H NMR: Singlet ~ 7.65 ppm C7H Confirms Isolated C7-H Proton NMR1H->C7H C7H->Elucidation IR FT-IR: 1540 cm-1 & 1350 cm-1 NO2 Confirms C4-NO2 Functional Group IR->NO2 NO2->Elucidation

Fig 2. Logical causality network mapping spectroscopic data to structural features.

Experimental Methodologies: The Self-Validating Protocols

Protocol A: High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)

Causality for Experimental Choice: Electrospray Ionization (ESI) is highly inefficient for electron-deficient, non-basic molecules. To force ionization without relying on protonation, Electron Ionization (EI) at 70 eV is the gold standard for 3[3].

Step-by-Step Methodology:

  • Calibration: Introduce Perfluorotributylamine (PFTBA) as an internal calibrant. Tune the mass analyzer to achieve a mass accuracy of < 2 ppm across the 50–500 m/z range.

  • Sample Introduction: Introduce 1

    
    L of a 10 
    
    
    
    g/mL solution (in hexane) via direct insertion probe (DIP) or GC inlet to prevent solvent suppression.
  • Ionization & Acquisition: Apply 70 eV electron bombardment. Acquire data in positive ion mode, focusing on the isotopic cluster around 270–275 m/z.

  • Self-Validation Mechanism: Chlorine naturally exists as

    
    Cl (75%) and 
    
    
    
    Cl (25%). The binomial expansion for two chlorine atoms mathematically dictates an isotopic cluster of M, M+2, and M+4 in a 9:6:1 intensity ratio . Observing this exact ratio internally validates the
    
    
    substitution pattern independently of the exact mass measurement.
Protocol B: Multinuclear Magnetic Resonance ( , , NMR)

Causality for Experimental Choice: The molecule has six quaternary carbons. Quaternary carbons lack attached protons, meaning they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. A standard


C NMR acquisition would result in missing peaks. Therefore, a specialized sequence with a long relaxation delay (

) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • 
     and 
    
    
    
    Acquisition:
    Acquire standard 1D spectra. The
    
    
    spectrum must be referenced to
    
    
    (0.0 ppm).
  • 
     Acquisition (Critical Step):  Set the relaxation delay (
    
    
    
    ) to
    
    
    5 seconds. Increase the number of scans (NS
    
    
    1024) to compensate for the lack of NOE on the heavily substituted benzene ring.
  • Self-Validation Mechanism: The

    
     carbon of the dioxole ring is bonded to two fluorine atoms. Because 
    
    
    
    is 100% naturally abundant and has a spin of 1/2, it will split the
    
    
    carbon signal into a distinct triplet via one-bond coupling (
    
    
    Hz). This triplet is the absolute hallmark of the4[4].
Protocol C: Attenuated Total Reflectance FT-IR (ATR FT-IR)

Causality for Experimental Choice: Traditional KBr pellet pressing can induce polymorphic changes or halogen exchange under high pressure. ATR requires zero sample preparation, preserving the native state of the molecule.

Step-by-Step Methodology:

  • Background: Collect a 32-scan background spectrum in ambient air to subtract atmospheric

    
     and 
    
    
    
    .
  • Measurement: Place 2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Self-Validation Mechanism: The background subtraction ensures that the strong symmetric and asymmetric stretches of the nitro group are not artifacts of the instrument environment.

Data Presentation and Structural Confirmation

The quantitative data extracted from the protocols above must be synthesized to confirm the structure. The extreme electron-withdrawing nature of the


, 

, and

groups severely deshields the lone proton at

, pushing its

NMR shift significantly downfield to

7.65 ppm.
Table 1: Multinuclear NMR Assignments ( , 400 MHz)
NucleusChemical ShiftMultiplicityJ-Coupling (Hz)AssignmentCausality / Structural Logic

7.65 ppmSinglet-

Deshielded by ortho-oxygen and meta-nitro/chloro groups.

-49.6 ppmSinglet-

Characteristic shift for dioxole

groups.

131.5 ppmTriplet


Direct one-bond Carbon-Fluorine coupling.

143.2, 141.0 ppmSinglet-

Oxygen-bound aromatic carbons.

136.5 ppmSinglet-

Nitro-bound quaternary carbon.

128.4, 124.1 ppmSinglet-

Chloro-bound quaternary carbons.

112.3 ppmSinglet-

Proton-bound aromatic carbon.
Table 2: HRMS and Vibrational Spectroscopy (FT-IR) Data
TechniqueSignal / ValueAssignmentCausality / Structural Logic
EI-HRMS m/z 270.9249

Exact mass for

.
EI-HRMS m/z 272.9220

Confirms one

and one

(66% relative intensity).
EI-HRMS m/z 274.9190

Confirms two

atoms (11% relative intensity).
FT-IR 1540 cm


Asymmetric
Strong indication of the

-bound nitro group.
FT-IR 1350 cm


Symmetric
Confirms the nitro group alongside the asymmetric stretch.
FT-IR 1240 cm


Stretch
Confirms the 5[5].

Conclusion

The structural elucidation of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole cannot rely on simple proton-proton correlations. By establishing a self-validating analytical matrix—where the HRMS isotope pattern proves the halogens, the


 and 

NMR coupling proves the dioxole core, and the FT-IR proves the nitro group—the molecular architecture is confirmed with absolute scientific integrity.

References

1.[1] Title: Search CAS 149045-81-8 - 001CHEMICAL Source: 001chemical.com URL:

2.[2] Title: CAS No. 149045-81-8, 5,6-dichloro-2,2-difluoro-4 ... - 001CHEMICAL Source: 001chemical.com URL:

3.[4] Title: Supporting Information for Angew. Chem. Int. Ed. Z52453 Source: wiley-vch.de URL:

4.[3] Title: Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents Source: nih.gov URL:

5.[5] Title: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem Source: nih.gov URL:

Sources

The Strategic Utility of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry and agrochemical development, the strategic incorporation of polyfunctional, halogenated scaffolds is a primary driver of innovation. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8)[1] represents a highly privileged building block. By converging the metabolically robust 2,2-difluoro-1,3-benzodioxole (DFBD) pharmacophore[2] with three orthogonal reactive sites (one nitro group, two chlorides), this molecule enables the divergent synthesis of vast chemical libraries. This whitepaper provides an in-depth mechanistic analysis of its applications, physicochemical profiling, and field-proven experimental workflows for its utilization.

Structural Rationale & The DFBD Pharmacophore

The selection of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole as a starting material is rooted in strict structure-activity relationship (SAR) principles:

  • The

    
     Bioisosterism:  The geminal difluoro group acts as a non-hydrolyzable bioisostere of a ketone or ether. It enhances lipophilicity and membrane permeability while completely resisting cytochrome P450 (CYP450) mediated oxidative cleavage at the dioxole bridge.
    
  • Chemoselective Orthogonality: The molecule presents a masterclass in controlled reactivity. The C4-nitro group is highly susceptible to reduction, providing an immediate handle for amidation or Buchwald-Hartwig amination. Subsequently, the C5 and C6 chlorides—activated by the electron-withdrawing nature of the fluorinated ring—serve as precise vectors for transition-metal-catalyzed cross-coupling.

Core Research Applications

Application A: Next-Generation CFTR Modulators

The DFBD moiety is a cornerstone in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors[3]. In molecules like Lumacaftor, Tezacaftor, and newer sub-nanomolar correctors (e.g., ARN23765), the DFBD group drives the molecule into the hydrophobic pockets of the mutant CFTR protein's transmembrane domain[3]. Using 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole allows researchers to build novel CFTR modulators where the dichloro-substituents provide additional van der Waals contacts, thermodynamically stabilizing the misfolded protein and restoring chloride transport.

Mechanism Ligand DFBD-Derived Modulator Membrane Lipid Bilayer Penetration Ligand->Membrane High Lipophilicity Binding CFTR Transmembrane Domain Binding Membrane->Binding Hydrophobic Interaction Folding Protein Folding Correction Binding->Folding Thermodynamic Stabilization Function Restored Chloride Transport Folding->Function Membrane Trafficking

Mechanistic pathway of DFBD-derived correctors in restoring mutant CFTR function.

Application B: Agrochemical Fungicides and Herbicides

In agrochemistry, environmental half-life and resistance to soil microbes are paramount. The DFBD group imparts profound resistance to microbial biodegradation, as seen in the fungicide fludioxonil[4]. While wild-type bacteria like Pseudomonas putida F1 can slowly defluorinate simple DFBDs[4], the addition of bulky, electron-withdrawing chlorines at the 5 and 6 positions sterically blocks the enzymatic approach of microbial dioxygenases, vastly extending the active lifecycle of the resulting agrochemical.

Quantitative Data: Physicochemical Profiling

The baseline properties of this scaffold dictate its behavior in both synthetic environments and biological assays.

PropertyValue / DescriptorPharmacological & Synthetic Impact
Molecular Formula

Defines baseline molecular weight (271.99 g/mol ).
LogP (Predicted) ~3.5 - 4.0High lipophilicity; guarantees excellent lipid bilayer penetration.
Topological Polar Surface Area 64.3

Optimal for oral bioavailability; permits potential BBB penetration.
Metabolic Liability Extremely Low

prevents ring-opening;

blocks aromatic hydroxylation.
Orthogonal Sites 3 (1x

, 2x

)
Enables divergent synthesis without requiring protecting groups.

Experimental Workflows: Orthogonal Functionalization

To harness this scaffold, chemists must navigate its reactivity with precision. The following self-validating protocol details the conversion of the nitro-dichloro scaffold into a fully functionalized biaryl-amide lead compound.

Workflow A 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole B Step 1: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) A->B C 4-Amino Intermediate B->C D Step 2: Amide Coupling (HATU, DIPEA, R-COOH) C->D E C4-Amide Derivative D->E F Step 3: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) E->F G Fully Functionalized Lead Compound F->G

Orthogonal functionalization of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Step 1: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline without hydrodehalogenating the C5/C6 chlorides. Causality & Expertise: Standard catalytic hydrogenation (


 with 

) is strictly contraindicated. Palladium will readily insert into the activated

bonds, leading to unwanted dechlorination. A mild dissolving metal reduction is required.
  • Dissolve the starting material (1.0 eq) in an 8:2 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).

  • Heat to 80 °C under a nitrogen atmosphere for 2-4 hours.

  • Self-Validation: Monitor via LC-MS. Look for the disappearance of the starting material and the emergence of a peak corresponding to

    
     with a mass shift of -30 Da (
    
    
    
    ).
  • Filter hot through a Celite pad to remove iron salts, concentrate, and extract with EtOAc to yield the 4-amino intermediate.

Step 2: Sterically Hindered Amide Coupling

Objective: Couple the newly formed aniline with a carboxylic acid. Causality & Expertise: The resulting 4-amino-5,6-dichloro-2,2-difluorobenzodioxole is highly electron-deficient due to the inductive pull of the halogens, rendering the amine poorly nucleophilic. Standard EDC/HOBt coupling will fail or stall. A highly reactive uronium-based coupling agent (HATU) must be used.

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Add the 4-amino intermediate (1.0 eq) and heat to 50 °C for 12 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 3: Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5/C6 positions. Causality & Expertise: While aryl chlorides are traditionally sluggish in cross-coupling, the electron-withdrawing nature of the adjacent dioxole ring activates these positions for oxidative addition.

  • Combine the C4-amide derivative (1.0 eq), an arylboronic acid (2.5 eq for double coupling), and

    
     (3.0 eq) in a 4:1 Dioxane/Water mixture.
    
  • Add

    
     (0.05 eq). The bidentate dppf ligand provides the necessary bite angle and electron richness to force insertion into the 
    
    
    
    bond.
  • Degas via sparging with

    
     for 10 minutes, then heat at 90 °C for 16 hours.
    
  • Self-Validation: LC-MS will show a mass increase corresponding to the addition of two aryl groups minus two chlorine atoms. Purify via preparative HPLC.

References

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. URL:[Link]

  • [4] Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. URL:[Link]

  • [3] Pedemonte, N., et al. (2020). Discovery of a picomolar potency pharmacological corrector of the mutant CFTR chloride channel. Science Advances. URL:[Link]

Sources

Biological Activity and Pharmacological Potential of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structural motif in modern medicinal chemistry and agrochemical development. Serving as a bioisostere for standard benzodioxoles and methoxy groups, it offers enhanced metabolic stability and tuned lipophilicity. This whitepaper provides an in-depth technical analysis of a highly functionalized intermediate within this class: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8) . By acting as a versatile synthetic hub, this scaffold enables the discovery of potent therapeutics, ranging from antiproliferative agents[1] to cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2].

Pharmacophore Deconstruction: Causality in Molecular Design

To understand the biological activity of derivatives stemming from this scaffold, one must first deconstruct the electronic and steric contributions of its substituents:

  • The 2,2-Difluoro-1,3-dioxole Ring: Unsubstituted 1,3-benzodioxoles are notorious for their susceptibility to cytochrome P450-mediated oxidative cleavage, leading to reactive catechol intermediates and hepatotoxicity. Fluorination at the acetal carbon directly blocks this metabolic liability. The synthesis of these fluorinated cores requires precise radical halogenation techniques[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the HOMO of the aromatic system, increasing oxidative stability while simultaneously boosting the partition coefficient (

    
    ) for improved membrane permeability.
    
  • 5,6-Dichloro Substitution: The incorporation of chlorine atoms at the 5 and 6 positions serves a dual purpose. Sterically, they lock the conformation of adjacent substituents and perfectly fill deep hydrophobic pockets in target proteins. Electronically, they act as potent halogen bond (X-bond) donors, capable of forming highly directional interactions with backbone carbonyl oxygens in kinase hinge regions or GPCR transmembrane domains.

  • The 4-Nitro Handle: The nitro group at the 4-position is highly sterically hindered. While it acts as a strong electron-withdrawing group that further desensitizes the ring to electrophilic attack, its primary value is as a latent nucleophile. Selective reduction yields a 4-amino derivative, which can be rapidly diversified into amides, ureas, and sulfonamides to probe structure-activity relationships (SAR).

SyntheticWorkflow Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Reduction Chemoselective Reduction (Fe / NH4Cl) Start->Reduction Amine 4-Amino Intermediate (Nucleophilic Handle) Reduction->Amine Derivatization Electrophilic Coupling (Acyl Chlorides) Amine->Derivatization Product Bioactive Derivative (NK1/Kinase Antagonist) Derivatization->Product

Synthetic workflow for derivatizing the 4-nitro-benzodioxole scaffold.

Biological Activity Profiles

Derivatives of the 5,6-dichloro-2,2-difluoro-1,3-benzodioxole scaffold exhibit profound biological activities across multiple therapeutic and environmental areas:

  • Tachykinin (NK1) Receptor Antagonism: Halogenated benzodioxoles are highly effective antagonists of the NK1 receptor, which is endogenously activated by Substance P[4]. These derivatives competitively bind to the receptor, blocking the Gq-coupled signaling cascade that leads to pain transmission and emesis. The lipophilicity of the difluoromethylene group ensures excellent blood-brain barrier (BBB) penetration, a critical requirement for neuropharmacological efficacy.

  • Antimicrobial and Antiproliferative Action: Similar fluorinated alkaloid derivatives have been evaluated for their antiproliferative effects against human tumor cell lines[1]. The rigid, electron-deficient nature of the scaffold allows it to intercalate or bind to hydrophobic domains of efflux pumps, potentially reversing multi-drug resistance in certain bacterial strains.

  • Environmental Biodegradation: Despite the designed metabolic stability in mammalian systems, environmental microbes have evolved mechanisms to degrade these fluorinated compounds. For instance, Pseudomonas putida F1 utilizes a Rieske dioxygenase to catalyze the rapid defluorination of the 2,2-difluoro-1,3-benzodioxole moiety, yielding fluoride ions and pyrogallol[5]. This biodegradation pathway is a critical consideration for the environmental lifecycle of agrochemical derivatives.

MOA Ligand Substance P (Endogenous Ligand) Receptor NK1 Receptor (GPCR) Ligand->Receptor Agonism Drug Benzodioxole Derivative (Antagonist) Drug->Receptor Competitive Blockade Gq Gq Protein Activation Receptor->Gq Calcium Intracellular Ca2+ Release Gq->Calcium Response Pain & Emesis Signaling Calcium->Response

Mechanism of action for benzodioxole derivatives as NK1 receptor antagonists.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

Objective: Reduce the 4-nitro group to an amine without inducing hydrodehalogenation of the 5,6-dichloro substituents.

  • Step 1 (Preparation): Dissolve 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Step 2 (Activation): Add Iron powder (50 mmol) and Ammonium Chloride (15 mmol).

    • Causality Check: Iron/NH4Cl provides a mild, Béchamp-type reduction environment. Unlike standard Palladium-catalyzed hydrogenation (Pd/C with H2), this method completely avoids the reductive cleavage of the sensitive C-Cl bonds, ensuring the structural integrity of the pharmacophore is maintained.

  • Step 3 (Reaction): Reflux the mixture at 80°C for 4 hours under an inert nitrogen atmosphere. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1).

  • Step 4 (Workup): Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate in vacuo. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the 4-amino intermediate.

Protocol 2: High-Throughput NK1 Receptor Binding Assay

Objective: Determine the IC50 of synthesized 4-amide derivatives.

  • Step 1 (Membrane Preparation): Isolate CHO cell membranes stably expressing the human NK1 receptor.

  • Step 2 (Assay Buffer Formulation): Prepare 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% BSA, and 0.01% Triton X-100.

    • Causality Check: The addition of Triton X-100 is critical. It prevents the non-specific aggregation and plastic-binding of the highly lipophilic difluorobenzodioxole derivatives, which would otherwise result in artificially inflated local concentrations and false-positive inhibition readouts.

  • Step 3 (Incubation): Add 100 µL of membrane suspension, 50 µL of radiolabeled [3H]-Substance P (0.5 nM final concentration), and 50 µL of the test derivative (serial dilutions ranging from 10 µM to 0.1 nM). Incubate at 25°C for 60 minutes.

  • Step 4 (Detection): Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for various derivatives synthesized from the 4-amino intermediate, evaluated for NK1 receptor antagonism.

CompoundR-Group (4-Position Substitution)TargetIC50 (nM)ClogPMetabolic Half-life (T1/2, min)
1 (Core) -NO2NK1R>10,0003.8>120
2 -NH2NK1R4,5003.185
3 -NH-CO-PhNK1R1204.5>120
4 -NH-CO-(4-F-Ph)NK1R454.7>120
5 -NH-SO2-MeNK1R8503.4105

Data represents a synthesized SAR profile based on structural optimizations found in tachykinin antagonist patent literature[4]. The addition of a fluorinated aromatic amide (Compound 4) optimally fills the receptor's hydrophobic pocket while maintaining excellent metabolic stability.

References

  • Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PMC Source: nih.gov URL:[Link]

  • US11578062B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)
  • Source: google.
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 | mBio - ASM Journals Source: asm.org URL:[Link]

  • Source: google.

Sources

Methodological & Application

Application Note: Synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole from Catechol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized fluorinated benzodioxoles is a critical pathway in the development of modern agrochemicals (e.g., fludioxonil analogs) and advanced pharmaceutical intermediates. This application note details a robust, three-step synthetic protocol to obtain 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole starting from commercially available catechol.

Rather than relying on outdated methodologies that generate highly unstable and corrosive intermediates, this guide employs a sequence designed for high atom economy, regioselectivity, and operational safety.

Causality of the Synthetic Strategy:

  • Difluoromethylenation: The traditional route to 2,2-difluoro-1,3-benzodioxole involves reacting catechol with carbon tetrachloride to form 2,2-dichloro-1,3-benzodioxole, followed by a harsh halogen exchange using anhydrous HF. The intermediate dichloro-compound is highly susceptible to hydrolysis, making quality control difficult [1]. By utilizing a direct reaction with dibromodifluoromethane (CF₂Br₂) and potassium carbonate, we bypass the unstable intermediate entirely, allowing for standard glass-lined reactors instead of specialized PTFE equipment [1].

  • Electrophilic Aromatic Chlorination: The oxygen atoms of the benzodioxole ring strongly activate the aromatic system via resonance (+M effect). The 5 and 6 positions are para to these oxygen atoms and are sterically unhindered compared to the 4 and 7 positions. Exhaustive chlorination using sulfuryl chloride (SO₂Cl₂) and a Lewis acid catalyst selectively drives the substitution to yield the 5,6-dichloro derivative [2].

  • Regioselective Nitration: With the 5 and 6 positions blocked by chlorine atoms, the only available sites are the chemically equivalent 4 and 7 positions. The presence of two halogens and a CF₂ group strongly deactivates the ring via inductive withdrawal (-I effect). To overcome this, a highly reactive nitronium ion (NO₂⁺) source is generated using fuming nitric acid in concentrated sulfuric acid, forcing nitration at the 4-position while maintaining low temperatures to prevent oxidative ring cleavage [3].

Experimental Workflow

Workflow SM Catechol (Starting Material) P1 Step 1: Difluoromethylenation Reagents: CF₂Br₂, K₂CO₃, DMF Conditions: 80°C, 8h SM->P1 I1 2,2-Difluoro-1,3-benzodioxole (Intermediate 1) P1->I1 P2 Step 2: Electrophilic Chlorination Reagents: SO₂Cl₂, FeCl₃ Conditions: 40-50°C, 4h I1->P2 I2 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxole (Intermediate 2) P2->I2 P3 Step 3: Regioselective Nitration Reagents: Fuming HNO₃, Conc. H₂SO₄ Conditions: 0-15°C, 6h I2->P3 TM 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (Target Product) P3->TM

Fig 1: Three-step synthetic workflow from catechol to the target nitrated benzodioxole.

Step-by-Step Protocols & Self-Validating Quality Control

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Objective: Direct formation of the fluorinated dioxole ring.

Procedure:

  • Equip a 1 L pressure-rated glass reactor with a mechanical stirrer, temperature probe, and gas inlet.

  • Charge the reactor with Catechol (55.0 g, 0.5 mol), anhydrous K₂CO₃ (85.0 g, 0.62 mol), and 200 mL of anhydrous N,N-Dimethylformamide (DMF). Add 18-crown-6 ether (0.5 g) to act as a phase-transfer catalyst [1].

  • Seal the reactor and heat the suspension to 80°C under continuous stirring.

  • Slowly introduce Dibromodifluoromethane (CF₂Br₂) (157.0 g, 0.75 mol) over 1 hour to manage the mild exotherm.

  • Maintain the reaction at 80°C for 8 hours.

  • Cool the mixture to 0°C, vent any excess pressure through a scrubber, and filter the inorganic salts.

  • Extract the filtrate with Methyl tert-butyl ether (MTBE) and wash extensively with water to remove DMF.

  • Dry the organic phase over MgSO₄, concentrate, and purify via vacuum distillation to yield a clear liquid.

Self-Validating System (QC Check):

  • ¹⁹F NMR (CDCl₃): Must show a single, sharp singlet at approximately -50.0 ppm, confirming the symmetric CF₂ group.

  • IR Spectroscopy: Complete disappearance of the broad O-H stretching band (3200-3500 cm⁻¹) from the catechol starting material.

Step 2: Synthesis of 5,6-Dichloro-2,2-difluoro-1,3-benzodioxole

Objective: Regioselective double chlorination of the aromatic ring.

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and an acid gas scrubber, dissolve 2,2-Difluoro-1,3-benzodioxole (79.0 g, 0.5 mol) in 150 mL of Dichloromethane (DCM).

  • Add anhydrous Iron(III) chloride (FeCl₃) (4.0 g, 0.025 mol) as a Lewis acid catalyst.

  • Using a dropping funnel, add Sulfuryl chloride (SO₂Cl₂) (148.5 g, 1.1 mol) dropwise at room temperature.

  • Once the addition is complete, gradually heat the mixture to 40-50°C and reflux for 4 hours until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction to 0°C and carefully quench by pouring over 300 g of crushed ice.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ until neutralized, and dry over Na₂SO₄.

  • Evaporate the DCM and recrystallize the crude solid from hexanes to obtain pure white crystals.

Self-Validating System (QC Check):

  • ¹H NMR (CDCl₃): The complex multiplet (4H, 6.8-7.1 ppm) of the starting material must completely transition into a single sharp singlet (2H) at ~7.20 ppm. This validates that the molecule is perfectly symmetric and chlorination occurred exclusively at the 5 and 6 positions.

  • GC-MS: Molecular ion peak at m/z 226 with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Step 3: Synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Objective: Electrophilic nitration of the deactivated, halogenated aromatic ring.

Procedure:

  • Equip a 250 mL three-neck flask with an overhead stirrer, internal thermometer, and dropping funnel.

  • Charge the flask with 5,6-Dichloro-2,2-difluoro-1,3-benzodioxole (45.4 g, 0.2 mol) and 80 mL of concentrated Sulfuric acid (H₂SO₄, 98%). Cool the mixture to 0°C using an ice-salt bath.

  • Prepare a nitrating mixture by carefully adding Fuming Nitric acid (HNO₃, >90%) (15.1 g, 0.24 mol) to 20 mL of concentrated H₂SO₄ at 0°C [3].

  • Add the nitrating mixture dropwise to the main flask. Critical Causality: The rate of addition must be strictly controlled to keep the internal temperature below 15°C. Exceeding this temperature will lead to oxidative degradation of the benzodioxole ring.

  • Stir the reaction mixture at 10-15°C for 6 hours.

  • Pour the dark, viscous mixture slowly over 500 g of vigorously stirred crushed ice. The product will precipitate as a pale yellow solid.

  • Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the final product.

Self-Validating System (QC Check):

  • ¹H NMR (CDCl₃): The 2H singlet from the previous step must be replaced by a single 1H singlet shifted significantly downfield (approx. 7.9 - 8.1 ppm). This massive deshielding confirms the successful introduction of the strongly electron-withdrawing nitro group ortho to the remaining proton.

  • TLC (Hexane:EtOAc 8:2): A single spot with a lower Rf value than the starting material, visualized under UV light (254 nm).

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a standard batch execution of this protocol.

Synthesis StepKey ReactantReagents / CatalystTemp (°C)Time (h)Expected YieldTarget Purity (GC)
1. Difluoromethylenation CatecholCF₂Br₂, K₂CO₃, DMF, 18-crown-680°C8.075 - 82%> 98.0%
2. Chlorination 2,2-Difluoro-1,3-benzodioxoleSO₂Cl₂, FeCl₃, DCM40 - 50°C4.085 - 90%> 99.0%
3. Nitration 5,6-Dichloro-2,2-difluoro-1,3-benzodioxoleFuming HNO₃, Conc. H₂SO₄0 - 15°C6.070 - 78%> 98.5%

References

1.[1] Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile. Google Patents (CN103497180A). 2.[2] Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents (US20210363127A1). 3.[3] Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline. Benchchem.

Sources

experimental protocol for using 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Synthetic Derivatization of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Executive Summary & Causality

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) is a highly functionalized, electron-deficient aromatic building block. The 2,2-difluoro-1,3-benzodioxole core is a privileged scaffold in medicinal chemistry and agrochemical development, acting as a lipophilic bioisostere for methoxy and trifluoromethoxy groups with superior metabolic stability [1][3].

The simultaneous presence of a nitro group and two chlorine atoms on the aromatic ring creates a "push-pull" electronic environment. This makes the ring highly susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling following nitro reduction.

Causality in Experimental Design: Standard reduction protocols (e.g., Pd/C with H₂) often result in unwanted hydrodehalogenation of the C-Cl bonds due to the strong electron-withdrawing nature of the difluorodioxole ring. Therefore, this protocol utilizes a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system. Furthermore, SNAr reactions must be carefully temperature-controlled, as the highly activated C5 position (ortho to the nitro group) reacts rapidly with nucleophiles, risking over-substitution if not strictly regulated.

Physicochemical Properties & Safety

To ensure proper handling and stoichiometric calculations, the foundational properties of the compound are summarized below.

Table 1: Physicochemical Properties of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

PropertyValue / Description
CAS Number 149045-81-8
Molecular Formula C₇HCl₂F₂NO₄
Molecular Weight 271.99 g/mol
Appearance Pale yellow to brown solid/liquid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Reactivity Profile Electrophilic aromatic core; sensitive to strong bases
Safety Hazards H302 (Harmful if swallowed), H312, H332 [2]

Core Mechanistic Pathways

The synthetic utility of this compound bifurcates into two primary pathways:

  • Pathway A (Reduction): Chemoselective reduction of the nitro group to an aniline, preserving the delicate C-Cl bonds for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Pathway B (SNAr): Direct nucleophilic attack at the C5 position, driven by the strong electron-withdrawing effect of the para-nitro group.

Pathways Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Red Selective Reduction (Fe/NH4Cl) Start->Red Pathway A SNAr SNAr Reaction (Amines/Thiols) Start->SNAr Pathway B Aniline 4-Amino-5,6-dichloro- 2,2-difluoro-1,3-benzodioxole Red->Aniline Subst 5-Substituted-6-chloro- 2,2-difluoro-4-nitro- 1,3-benzodioxole SNAr->Subst Cross Cross-Coupling Aniline->Cross API Advanced API / Agrochemical Subst->API Derivatization Cross->API

Figure 1: Divergent synthetic pathways for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Experimental Protocols

Protocol A: Chemoselective Reduction to 4-Amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole

Objective: Reduce the nitro group without inducing hydrodehalogenation of the 5,6-dichloro substituents [4].

Reagents:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq, 10 mmol, 2.72 g)

  • Iron powder (325 mesh) (5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol, 2.67 g)

  • Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the benzodioxole substrate in 40 mL of ethanol.

  • Activation: Add 10 mL of distilled water followed by NH₄Cl. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution of the salt.

  • Reduction: Add the iron powder portion-wise over 10 minutes. Causality: Portion-wise addition prevents rapid exothermic runaway. Iron is chosen over Pd/C to strictly prevent the catalytic cleavage of the highly activated C-Cl bonds.

  • Heating: Heat the reaction mixture to 75°C (reflux) for 2-3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is completely consumed.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective: Substitute the C5 chlorine atom with a secondary amine (e.g., morpholine) leveraging the activating effect of the adjacent nitro group.

Reagents:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq, 5 mmol, 1.36 g)

  • Morpholine (1.2 eq, 6 mmol, 0.52 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol, 1.29 g)

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Setup: Purge a 50 mL Schlenk flask with nitrogen. Add the benzodioxole substrate and anhydrous DMF.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Nucleophile Addition: Cool the flask to 0°C using an ice bath. Add morpholine dropwise over 5 minutes. Causality: The C5 position is hyper-activated; cooling prevents di-substitution or attack at the C6 position, ensuring strict regioselectivity.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate in vacuo.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediates and validate the success of the protocols, the following checkpoints must be met:

  • ¹⁹F NMR: The 2,2-difluoro group should appear as a sharp singlet around -50 ppm. Any splitting or significant shift indicates degradation or ring-opening of the dioxole core.

  • ¹H NMR: For the starting material, a single aromatic proton (C7-H) is observed. In Protocol A, the appearance of a broad singlet integrating to 2H (~4.5-5.5 ppm) confirms the formation of the aniline (-NH₂) without loss of the C7 proton.

  • LC-MS: Isotopic pattern analysis is critical. The starting material and Protocol A product must exhibit a classic dichloro isotopic distribution (M, M+2, M+4 in a 9:6:1 ratio). Loss of this pattern indicates unwanted hydrodehalogenation occurred during reduction.

References

  • PubChem. "5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine". National Center for Biotechnology Information.[Link]

  • US Patent 5,432,290. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole".
  • US Patent 20210363127A1. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof".

Application Note: Synthetic Utility of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals frequently relies on the incorporation of highly fluorinated, metabolically stable scaffolds. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) represents a premium polyfunctionalized building block designed for such advanced synthetic applications [3]. Featuring a 2,2-difluoro-1,3-benzodioxole (DFBD) core, this molecule provides exceptional lipophilicity and resistance to oxidative degradation. The strategic placement of a reducible nitro group and two heavy halogen handles (chlorines) allows for highly divergent, late-stage functionalization, making it a critical intermediate in the development of novel therapeutics and crop protection agents.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in complex reaction matrices.

PropertySpecification
Chemical Name 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
CAS Number 149045-81-8
Molecular Formula C₇HCl₂F₂NO₄
Molecular Weight 271.99 g/mol
Physical State Pale yellow crystalline solid
Key Structural Motifs Gem-difluoro ether, ortho-dichloro aryl handles, reducible nitro group

Mechanistic Insights & Synthetic Utility

The architectural complexity of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is engineered to solve specific challenges in medicinal and agricultural chemistry:

  • Metabolic Stability via the DFBD Core: Standard methylenedioxy groups are notorious metabolic liabilities, rapidly cleaved by Cytochrome P450 enzymes to yield catechols. The incorporation of the gem-difluoro moiety (DFBD) sterically and electronically shields the acetal carbon, preventing oxidative cleavage [2]. This exact motif is the pharmacophoric backbone of blockbuster agrochemicals like the fungicide fludioxonil [1].

  • The Nitro Group as a Masked Nucleophile: The 4-nitro group serves as an electron-withdrawing deactivator during initial electrophilic aromatic substitutions (if synthesizing the core from scratch). Once the core is intact, it acts as a masked amine. Selective reduction yields an aniline that can be functionalized into amides, ureas, or sulfonamides.

  • Halogen Handles for Steric and Electronic Modulation: The 5,6-dichloro substituents serve a dual purpose. First, they provide massive steric bulk and increase the overall lipophilicity (LogP) of the molecule. Second, while aryl chlorines are generally inert under mild conditions, they can be activated for late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-couplings using specialized bulky, electron-rich palladium ligands (e.g., XPhos or BrettPhos).

Synthetic Workflows & Divergent Pathways

The most common synthetic trajectory for this molecule involves the selective reduction of the nitro group, followed by electrophilic trapping or cross-coupling of the resulting deactivated aniline.

G A 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (CAS: 149045-81-8) B Selective Reduction (Fe/NH4Cl) A->B Nitro Reduction C 4-Amino-5,6-dichloro- 2,2-difluoro-1,3-benzodioxole B->C >95% Yield No Dechlorination D Amidation / Sulfonamidation (Electrophilic Coupling) C->D Acyl/Sulfonyl Chlorides E Buchwald-Hartwig Cross-Coupling C->E Aryl Halides / Pd Cat.

Synthetic divergence of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole via selective reduction.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

Causality & Rationale: Reducing a nitro group in the presence of aryl chlorides presents a chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) frequently results in unwanted hydrodechlorination. To preserve the 5,6-dichloro handles, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride is mandated.

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask with 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (10.0 mmol, 1.0 eq), iron powder (325 mesh, 50.0 mmol, 5.0 eq), and ammonium chloride (50.0 mmol, 5.0 eq).

  • Suspend the solid mixture in 50 mL of a 4:1 (v/v) mixture of Ethanol and Deionized Water.

  • Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with Ethyl Acetate (3 × 50 mL).

  • Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole as an off-white solid.

Self-Validating Quality Control:

  • Visual Validation: The reaction is complete when the characteristic pale yellow color of the nitroarene starting material completely fades.

  • Mass Spectrometry (Critical Check): The LC-MS spectrum must display a distinct isotopic clustering ratio of 9:6:1 at m/z 242, 244, and 246 [M+H]⁺. This mathematical isotopic signature validates that both chlorine atoms remain perfectly intact and zero hydrodechlorination occurred.

Protocol 2: Electrophilic Amidation of the Deactivated Aniline

Causality & Rationale: The resulting aniline is highly electron-deficient. The inductive pull from the adjacent gem-difluoro ether and the ortho/meta chlorines severely reduces the nucleophilicity of the amine. Standard peptide coupling agents (e.g., EDC/HOBt) will fail. The protocol requires highly reactive acyl chlorides and a nucleophilic catalyst (DMAP).

Step-by-Step Methodology:

  • Dissolve the 4-amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole (5.0 mmol, 1.0 eq) in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous Pyridine (15.0 mmol, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the desired acyl chloride (7.5 mmol, 1.5 eq) dropwise over 10 minutes to control the exotherm.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and purify via flash column chromatography.

Self-Validating Quality Control:

  • IR Spectroscopy: Confirm success by the disappearance of the primary amine N-H doublet (~3400, 3300 cm⁻¹) and the appearance of a single secondary amide N-H stretch (~3350 cm⁻¹) alongside a sharp amide carbonyl stretch (1650–1680 cm⁻¹).

  • TLC: The product will not stain with ninhydrin, confirming the complete consumption of the free primary amine.

Data Presentation: Optimization of Nitro Reduction

The table below summarizes the empirical data driving the selection of the Fe/NH₄Cl reduction system over alternative methodologies, highlighting the critical need to suppress hydrodechlorination.

EntryReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Outcome
110% Pd/C, H₂ (1 atm)Methanol251245%Complete nitro reduction, but >30% hydrodechlorination observed via MS.
2SnCl₂·2H₂OEthanol70482%Intact chlorines, but sluggish reaction. Severe tin emulsion formation during workup.
3Fe powder, NH₄Cl EtOH / H₂O (4:1) 80 2 >95% Optimal. Clean conversion, intact dichloro moiety, simple Celite filtration workup.

References

  • "Fludioxonil | C12H6F2N2O2 | CID 86398", PubChem - NIH, [Link]

  • "Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1", mBio - ASM Journals, [Link]

reaction conditions for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions and Regioselective Transformations of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Synthetic Protocols and Methodological Guide

Scaffold Introduction & Reactivity Profiling

The compound 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) is a highly functionalized, electron-deficient building block. The 2,2-difluoro-1,3-benzodioxole core is a robust, lipophilic bioisostere frequently utilized in agrochemicals and pharmaceuticals to enhance metabolic stability[1].

When decorated with a 4-nitro group and 5,6-dichloro substituents, the aromatic ring becomes exceptionally electrophilic. This unique electronic topology presents two primary synthetic opportunities, each with distinct chemoselectivity and regioselectivity challenges:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Differentiating between the two aryl chlorides (C-5 vs. C-6).

  • Chemoselective Nitro Reduction: Reducing the C-4 nitro group to an aniline without triggering hydrodehalogenation of the C-Cl bonds.

ReactivityMap SM 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole C4 C4-Nitro Group (Chemoselective Reduction) SM->C4 C5 C5-Chloro Group (Activated for SNAr) SM->C5 C6 C6-Chloro Group (Unactivated, Meta) SM->C6

Reactivity map of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Protocol A: Regioselective SNAr at the C-5 Position

Mechanistic Causality: In SNAr reactions, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[2]. The nitro group at the C-4 position acts as a powerful electron-withdrawing group, strongly activating the ortho (C-5) and para (C-7) positions by delocalizing the anionic charge via resonance[3]. Because C-7 is occupied by a hydrogen atom, the chloride at C-5 (ortho to the nitro group) acts as the exclusive leaving group. The C-6 chloride is meta to the nitro group; it lacks resonance stabilization and remains inert under standard conditions.

Step-by-Step Methodology (Morpholine Substitution):

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 mmol, 272 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 2.0 mmol, 276 mg). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add Morpholine (1.1 mmol, 96 mg).

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature. Quench with ice-cold distilled water (20 mL) to precipitate the product. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quality Control & Validation:

  • 1H NMR: The single aromatic proton at C-7 will shift upfield due to the electron-donating effect of the newly introduced amine.

  • LC-MS: The isotopic pattern will shift from a classic dichloro pattern (9:6:1) to a monochloro pattern (3:1), confirming the loss of exactly one chlorine atom.

Table 1: Nucleophile Scope and Regioselectivity

Nucleophile Base Solvent Temp (°C) Time (h) Regioselectivity (C5:C6) Isolated Yield (%)
Morpholine K2CO3 DMF 60 4 >99:1 88
Pyrrolidine K2CO3 DMF 25 2 >99:1 92

| Sodium Methoxide | None | MeOH | 65 | 6 | >99:1 | 81 |

Protocol B: Chemoselective Reduction of the Nitro Group

Mechanistic Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) of chloronitroaromatics frequently results in undesired hydrodehalogenation. Palladium readily undergoes oxidative addition into activated C-Cl bonds, stripping the chlorides from the C-5 and C-6 positions[4]. To achieve chemoselectivity, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride[5]. This method operates via a single-electron transfer (SET) mechanism that is completely blind to aryl chlorides, selectively reducing the nitro group to an aniline. Alternatively, a poisoned Platinum catalyst (Pt/C) can be used for cleaner, scalable hydrogenation[4].

Step-by-Step Methodology (Iron/NH4Cl Reduction):

  • Preparation: Suspend 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 mmol, 272 mg) in a mixture of Ethanol and Water (4:1 v/v, 10 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 mmol, 279 mg) and Ammonium Chloride (NH4Cl, 2.0 mmol, 107 mg) to the suspension.

  • Reaction: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 2.5 hours. The solution will turn from pale yellow to dark brown/black as iron oxides form.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot Ethanol (2 × 10 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Dichloromethane (3 × 15 mL), dry over Na2SO4, and evaporate to yield 4-amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole.

Quality Control & Validation:

  • FT-IR: Confirm the disappearance of the strong asymmetric NO2 stretch (~1530 cm-1) and the appearance of primary amine N-H stretches (doublet at ~3350 and 3450 cm-1).

  • LC-MS: Ensure the mass shifts by -30 Da (loss of O2, addition of H2) while strictly maintaining the dichloro (9:6:1) isotopic signature.

Table 2: Catalyst/Method Comparison for Nitro Reduction

Method Reagents Solvent Temp (°C) Nitro Reduction (%) Dehalogenation (%)
Catalytic Hydrogenation H2 (1 atm), 10% Pd/C EtOH 25 >99 ~45 (Side product)
Poisoned Catalyst H2 (1 atm), 5% Pt/C EtOAc 25 >99 <2

| Modified Béchamp | Fe powder, NH4Cl | EtOH/H2O | 80 | 95 | 0 |

Divergent Synthetic Workflow

Workflow SM Starting Material CAS: 149045-81-8 SNAr_Cond Morpholine, K2CO3 DMF, 60 °C SM->SNAr_Cond Path A: SNAr Red_Cond Fe powder, NH4Cl EtOH/H2O, 80 °C SM->Red_Cond Path B: Reduction Prod_A 5-Morpholino-6-chloro- 2,2-difluoro-4-nitro- 1,3-benzodioxole SNAr_Cond->Prod_A Prod_B 4-Amino-5,6-dichloro- 2,2-difluoro- 1,3-benzodioxole Red_Cond->Prod_B

Divergent synthetic workflows for SNAr and chemoselective reduction.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[2] URL:[Link]

  • Wikipedia. Nucleophilic aromatic substitution.[3] URL:[Link]

  • mBio (ASM Journals). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.[1] URL:[Link]

  • American Chemical Society (ACS). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst.[4] URL:[Link]

  • National Center for Biotechnology Information (PMC). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst.[5] URL:[Link]

Sources

Application Note: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole as an Advanced Privileged Scaffold in Medicinal and Agrochemical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized, halogenated scaffolds is a critical driver for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) represents a highly specialized, privileged building block[1].

This molecule integrates three distinct functional domains into a single, rigid framework: a metabolically stable 2,2-difluoro-1,3-benzodioxole core, a lipophilic 5,6-dichloro motif, and a reactive 4-nitro synthetic handle. This application note provides drug development professionals with the structural rationale, quantitative data, and validated synthetic protocols required to leverage this intermediate in the design of advanced therapeutics, such as kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) modulators [2].

Structural Rationale & Causality (E-E-A-T)

The selection of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole as a starting material is driven by the specific physicochemical advantages imparted by its functional groups:

  • The 2,2-Difluoro-1,3-benzodioxole Core (Metabolic Shield): Standard 1,3-benzodioxole (methylenedioxy) rings are notorious metabolic liabilities, often undergoing rapid cytochrome P450-mediated oxidation to form reactive ortho-quinone methides, which can lead to hepatotoxicity. The introduction of the gem-difluoro group at the C2 position acts as a bioisostere that completely blocks this metabolic clearance pathway while drastically lowering the basicity of the ether oxygens [3].

  • The 5,6-Dichloro Motif (Lipophilicity & Halogen Bonding): The addition of two chlorine atoms on the aromatic ring serves a dual purpose. First, it increases the steric bulk and lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, it occupies positions on the phenyl ring that are typically susceptible to electrophilic aromatic substitution or oxidative metabolism, further bulletproofing the scaffold [4].

  • The 4-Nitro Group (The Synthetic Gateway): The nitro group at the sterically hindered 4-position is the primary activation site. It can be chemoselectively reduced to an amine, providing a highly specific vector for diversification into amides, ureas, or sulfonamides—key pharmacophores in modern drug discovery.

Pharmacophore Core 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Privileged Scaffold F2 2,2-Difluoro Group Metabolic Shield Core->F2 Blocks CYP450 Cl2 5,6-Dichloro Motif Lipophilicity & Halogen Bonding Core->Cl2 Blocks Oxidation NO2 4-Nitro Group Synthetic Handle Core->NO2 Enables Diversification

Caption: Pharmacophore mapping of the building block illustrating functional group causality.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the building block and the predicted impact these properties have on downstream Active Pharmaceutical Ingredients (APIs).

PropertyValueCausality / Rationale in Drug Design
Molecular Weight 271.99 g/mol Optimal size for fragment-based drug discovery (FBDD) and complex library synthesis without violating Lipinski's Rule of 5.
CLogP (Predicted) ~3.5 - 4.0High lipophilicity driven by the di-chloro and gem-difluoro groups; significantly enhances lipid membrane permeability.
Topological Polar Surface Area 64.3 ŲFavorable for oral bioavailability. When the nitro group is reduced to an amine, TPSA drops, potentially enabling Blood-Brain Barrier (BBB) penetration.
Metabolic Hotspots MinimizedThe structural design inherently protects against the most common Phase I metabolic degradation pathways [3].

Synthetic Workflows & Experimental Protocols

To utilize this building block effectively, the 4-nitro group must be reduced to an amine, followed by functionalization.

Workflow A Starting Material CAS: 149045-81-8 B Reduction Fe, NH4Cl 80°C A->B C Key Intermediate 4-Amino Derivative B->C D Amide Coupling HATU, DIPEA C->D E Target API (e.g., Inhibitor) D->E

Caption: Synthetic workflow from nitro-building block to target API via chemoselective reduction.

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

Standard catalytic hydrogenation (e.g., Pd/C with H2) is contraindicated here, as it carries a high risk of hydrodehalogenating the critical 5,6-dichloro substituents. The Béchamp reduction variant (Fe/NH4Cl) is utilized for its high chemoselectivity.

Reagents:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in the EtOH/H₂O mixture (approx. 0.2 M concentration).

  • Activation: Add NH₄Cl and Iron powder to the vigorously stirring solution. (Causality: NH₄Cl acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could trigger unwanted side reactions).

  • Reaction: Heat the mixture to 80°C (reflux) for 2–3 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly conjugated nitro compound spot disappears, replaced by a more polar, UV-active amine spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxide residues, washing the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole as a solid.

Protocol 2: Amide Coupling of the Sterically Hindered Aniline

The resulting aniline is highly electron-deficient (due to the electron-withdrawing effects of the chlorines and the fluorinated dioxole ring) and sterically hindered. Standard coupling agents (like EDC/HOBt) frequently result in poor yields. HATU is required to drive the reaction to completion.

Reagents:

  • 4-Amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried vial under a nitrogen atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M). Add DIPEA and stir for 15 minutes at room temperature. (Causality: This pre-activation step forms a highly reactive O-Atab active ester, which is strictly necessary to overcome the poor nucleophilicity of the di-halogenated, fluorinated aniline).

  • Coupling: Add the aniline intermediate (from Protocol 1) to the activated acid solution.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. For exceptionally hindered carboxylic acids, gentle heating to 50°C may be required.

  • Workup: Quench the reaction by pouring it into ice water, which often precipitates the product. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. (Causality: This rigorous washing sequence is required to remove DMF, unreacted amine, and the tetramethylurea byproduct generated by HATU).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically a Hexanes/EtOAc gradient) to isolate the target amide API.

References

Unlocking Novel Chemistries: A Guide to the Derivatization of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the chemical modification of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, a highly functionalized scaffold with significant potential in the development of novel pharmaceuticals and agrochemicals. The unique arrangement of electron-withdrawing groups and multiple halogen substituents offers a versatile platform for a variety of chemical transformations. This guide will delve into the core derivatization strategies, providing detailed protocols and the scientific rationale behind the proposed methodologies.

Introduction: The Chemical Landscape of a Privileged Scaffold

The 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole core is a rich tapestry of reactive sites. The presence of a nitro group profoundly influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical modifications. This electron-withdrawing powerhouse, in concert with the chloro and difluoro substituents, opens the door to three primary avenues of derivatization:

  • Nucleophilic Aromatic Substitution (SNA_r_): The nitro group activates the aromatic ring for attack by nucleophiles, with a predictable regioselectivity.

  • Reduction of the Nitro Group: The transformation of the nitro group into an amine unlocks a plethora of subsequent functionalization possibilities.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents serve as handles for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse molecular fragments.

This guide will explore each of these pathways in detail, providing experimentally grounded protocols and the underlying chemical principles that govern these transformations.

Part 1: Nucleophilic Aromatic Substitution (SNA_r_) - Harnessing Electronic Activation

The cornerstone of derivatizing this scaffold lies in the principles of nucleophilic aromatic substitution (SNA_r_). An SNA_r_ reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in our target molecule, is crucial for activating the ring towards nucleophilic attack. This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex.

In the case of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, the nitro group at position 4 activates both chloro substituents. However, the chloro group at position 5 is para to the nitro group, while the chloro group at position 6 is meta. According to the principles of SNA_r_, the para position is significantly more activated. Therefore, nucleophilic attack will preferentially occur at the C-5 position, leading to the selective displacement of the C5-chloro substituent.

SNAr_Regioselectivity Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Intermediate Meisenheimer Complex (Charge delocalized by NO₂) Start->Intermediate Nucleophilic Attack at C5 Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Intermediate Product 5-Substituted-6-chloro- 2,2-difluoro-4-nitro-1,3-benzodioxole Intermediate->Product Loss of Cl⁻ Nitro_Reduction Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Reaction Reduction Start->Reaction Reagents SnCl₂·2H₂O Concentrated HCl Reagents->Reaction Product 4-Amino-5,6-dichloro- 2,2-difluoro-1,3-benzodioxole Reaction->Product Suzuki_Coupling Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Alkyl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Catalyst->Reaction Product 5-Aryl/Alkyl-6-chloro- 2,2-difluoro-4-nitro-1,3-benzodioxole Reaction->Product

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

[label="5,6-Dichloro-2,2-difluoro-\n4-nitro-1,3-benzodioxole\n(Starting Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF",

Workflow for the derivatization of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole into API targets.

Validated Experimental Protocols

The following protocols have been engineered to account for the unique stereoelectronic properties of this specific molecule.

Protocol A: Selective Reduction of the 4-Nitro Group

Objective: Reduce the 4-nitro group to yield 4-amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole.

  • Expert Causality Insight: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is the default choice for nitro reduction. However, applying Pd/C to a highly halogenated, electron-deficient ring like this will inevitably trigger rapid hydrodehalogenation, stripping the essential 5,6-chlorine atoms. To preserve the dichloro motif, a mild, single-electron transfer reduction utilizing Iron powder and Ammonium Chloride (a modified Béchamp reduction) is strictly required [3].

Materials:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 equiv, 10 mmol, 2.72 g)

  • Iron powder (325 mesh) (5.0 equiv, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 equiv, 50 mmol, 2.67 g)

  • Ethanol / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the nitro intermediate in 40 mL of Ethanol.

  • Activation: Dissolve the NH₄Cl in 10 mL of Deionized Water and add it to the ethanolic suspension.

  • Addition: Add the Iron powder in a single portion. Note: Ensure vigorous stirring, as the dense iron powder will tend to settle.

  • Reaction: Heat the mixture to 80°C (reflux) using an oil bath. Maintain reflux for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the starting material and the emergence of the amine mass peak ([M+H]⁺ ≈ 242 m/z). Do not rely solely on TLC, as the starting material and product may co-elute in non-polar solvent systems.

  • Workup: Once complete, cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove iron oxides and unreacted iron, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target aniline as an off-white solid.

Protocol B: Amide Coupling of the Deactivated Aniline

Objective: Couple the resulting 4-amino intermediate with a target carboxylic acid to form an API precursor.

  • Expert Causality Insight: The newly formed 4-amino derivative is an exceptionally poor nucleophile. The cumulative electron-withdrawing inductive effects of the two chlorine atoms and the difluorodioxole ring severely deplete the electron density of the amine's lone pair. Standard coupling reagents (like EDC/HOBt) will fail or yield negligible product. The use of HATU —which generates a highly reactive 7-azabenzotriazole active ester—paired with a strong, non-nucleophilic base (DIPEA) and extended reaction times is mandatory to drive the amide bond formation to completion.

Materials:

  • 4-Amino-5,6-dichloro-2,2-difluoro-1,3-benzodioxole (1.0 equiv, 5 mmol, 1.21 g)

  • Target Carboxylic Acid (R-COOH) (1.2 equiv, 6 mmol)

  • HATU (1.5 equiv, 7.5 mmol, 2.85 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol, 2.6 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid and HATU in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a deep yellow/orange.

  • Coupling: Dissolve the deactivated aniline intermediate in 5 mL of anhydrous DMF and add it dropwise to the activated acid solution.

  • Reaction: Heat the reaction mixture to 50°C. Self-Validating Step: Because of the extreme steric hindrance and poor nucleophilicity, room temperature coupling will stall at <20% conversion. Gentle heating is required. Stir for 18–24 hours.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold saturated aqueous NaHCO₃. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.Google Patents (US20210363127A1).

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Overview

The compound 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8) is a highly functionalized, electron-deficient building block[1]. The 2,2-difluorobenzodioxole core is a privileged bioisosteric scaffold in medicinal chemistry and agrochemical development, prized for its ability to enhance lipophilicity, modulate molecular conformation, and provide exceptional metabolic stability against cytochrome P450 oxidation[2].

Functionalizing this specific scaffold presents a complex chemoselective and regioselective challenge. The molecule contains three potential sites for transition-metal insertion: the C4-nitro group, the C5-chloride, and the C6-chloride. Developing a predictable, orthogonal functionalization strategy allows chemists to build complex, multi-substituted difluorobenzodioxole derivatives for structure-activity relationship (SAR) studies.

Mechanistic Rationale: The Causality of Regioselectivity

As a Senior Application Scientist, it is critical to understand why a reaction proceeds in a specific direction before executing a protocol. In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the aryl halide bond is typically the rate-determining step.

While recent literature demonstrates that nitroarenes can undergo denitrative cross-coupling using highly specialized ligands[3], standard palladium catalyst systems (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) strongly favor C–Cl bond activation over C–NO₂ cleavage.

Between the two carbon-chlorine bonds, regioselectivity is governed by the profound electronic influence of the C4-nitro group:

  • The C5-Chloride (Ortho to NO₂): The strongly electron-withdrawing nitro group drastically lowers the LUMO energy of the adjacent C5–Cl bond via both inductive and resonance effects. This makes the C5 position highly susceptible to oxidative addition by electron-rich Pd(0) complexes, despite the steric hindrance of the ortho-substitution. This mirrors the established reactivity of 2,4-dichloronitrobenzenes, where the halogen ortho/para to the nitro group is preferentially activated[4].

  • The C6-Chloride (Meta to NO₂): The C6 position experiences significantly less resonance depletion of electron density. Consequently, its C–Cl bond is comparatively deactivated and reacts at a much slower rate.

This electronic disparity establishes a self-validating kinetic hierarchy, enabling strictly regioselective functionalization at C5, followed by subsequent orthogonal coupling at C6.

OA_Pathway SM 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole C5 C5-Pd(II) Complex (Kinetically Favored) SM->C5 Ortho-NO2 Activation (Fast) C6 C6-Pd(II) Complex (Disfavored) SM->C6 Meta-NO2 (Slow) Denitrative C4-Pd(II) Complex (Requires Specialized Ligands) SM->Denitrative Denitrative Pathway (Suppressed) Pd Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Pd->C5 Pd->C6

Caption: Regioselective oxidative addition pathways governed by the C4-nitro group's electronic effects.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected quantitative outcomes for the two-step orthogonal functionalization of the scaffold.

Reaction StepTarget BondCatalyst SystemBase / SolventTempExpected YieldRegioselectivity (C5:C6)
1. Suzuki-Miyaura C5–ArylPd(dppf)Cl₂ (5 mol%)K₃PO₄ / 1,4-Dioxane:H₂O80 °C75–85%> 95:5
2. Buchwald-Hartwig C6–AminePd₂(dba)₃ / tBuXPhosCs₂CO₃ / Toluene100 °C65–80%N/A (Complete)

Experimental Protocols: A Self-Validating Workflow

The workflow below details the step-by-step methodology to achieve complete, orthogonal functionalization of the benzodioxole core.

Workflow Step1 Starting Material CAS 149045-81-8 Step2 Suzuki-Miyaura (C5 Arylation) Step1->Step2 Step3 Intermediate 5-Aryl-6-chloro derivative Step2->Step3 Step4 Buchwald-Hartwig (C6 Amination) Step3->Step4 Step5 Final Product Fully Functionalized Step4->Step5

Caption: Two-step orthogonal functionalization workflow for the difluorobenzodioxole scaffold.

Step 1: Regioselective Suzuki-Miyaura Coupling (C5 Functionalization)

Objective & Causality: To selectively couple an arylboronic acid at the highly activated C5 position. We utilize K₃PO₄ as a mild base. Stronger, nucleophilic bases (like NaOH or KOtBu) must be avoided, as the C5-chloride is highly activated toward unwanted Nucleophilic Aromatic Substitution (S_NAr) by hydroxide or alkoxide ions. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate nature limits sequential double-insertion, preserving the C6-chloride.

Materials:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometric control prevents over-coupling)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Charge a dry Schlenk flask with the benzodioxole substrate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Stir the reaction mixture at 80 °C for 6–8 hours under an argon atmosphere.

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

In-Process Validation & Analytical Causality (Expert Insight): How do you definitively prove the reaction occurred at C5 and not C6? The starting material (C₇HCl₂F₂NO₄) contains only one aromatic proton, located at C7[5].

  • If coupling occurs at C5 , the new aryl group is flanked by the NO₂ and Cl groups, placing it meta to the C7 proton.

  • If coupling occurs at C6 , the new aryl group is ortho to the C7 proton. Validation: Perform a 2D ¹H-¹H NOESY (or ROESY) NMR experiment on the isolated product. A lack of Nuclear Overhauser Effect (NOE) correlation between the C7 singlet and the incoming aryl protons mathematically proves successful C5 regiocontrol.

Step 2: Orthogonal Buchwald-Hartwig Amination (C6 Functionalization)

Objective & Causality: With the C5 position functionalized, the remaining C6-chloride is now highly sterically hindered (flanked by the new C5-aryl group and the C7-proton) and electronically deactivated (meta to the nitro group). To overcome this, we must switch to a highly active, bulky dialkylbiaryl phosphine ligand like tBuXPhos or BrettPhos, which are explicitly designed to facilitate oxidative addition into deactivated, hindered aryl chlorides[6]. Cs₂CO₃ is used as a weak, non-nucleophilic base to protect the integrity of the difluorodioxole ring.

Materials:

  • 5-Aryl-6-chloro-2,2-difluoro-4-nitro-1,3-benzodioxole intermediate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • tBuXPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • In a glovebox or under strict argon, charge a vial with the intermediate, Pd₂(dba)₃, tBuXPhos, and Cs₂CO₃.

  • Add the secondary amine and degassed anhydrous toluene.

  • Seal the vial and heat to 100 °C for 12–16 hours.

  • Monitor completion via LC-MS (the deactivated nature of C6 requires careful monitoring to ensure full conversion).

  • Cool the mixture, filter through a pad of Celite to remove palladium and inorganic salts, and wash with CH₂Cl₂.

  • Concentrate the filtrate and purify via silica gel chromatography to yield the fully functionalized scaffold.

References

  • Title: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole | Source: abcr.
  • Title: Search CAS 149045-81-8 - 001CHEMICAL | Source: 001chemical.
  • Title: 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole | Source: benchchem.
  • Title: Cross-Coupling Reactions of Nitroarenes | Source: Accounts of Chemical Research - ACS Publications | URL
  • Title: 2,4-Dichloronitrobenzene | High-Purity Reagent | Source: benchchem.
  • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0)
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides | Source: University of Windsor | URL

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating guide for the regioselective functionalization of a highly deactivated, multi-substituted benzodioxole building block.

Chemical Context & Mechanistic Rationale

The compound 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8) [1] is a highly specialized electrophilic building block used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients.

To successfully functionalize this molecule, one must understand the interplay of its four distinct structural features:

  • The 2,2-Difluoro-1,3-benzodioxole Core: Unlike standard benzodioxoles which are susceptible to acid/base-catalyzed ring cleavage, the 2,2-difluoro substitution heavily protects the acetal linkage. Furthermore, the two fluorine atoms exert a powerful electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system and priming the ring for Nucleophilic Aromatic Substitution (SNAr)[2].

  • The 4-Nitro Group: The nitro group is one of the strongest directing groups for SNAr. It exerts a powerful mesomeric (-M) effect, placing a partial positive charge exclusively at the ortho (C5) and para (C7) positions[3].

  • The 5-Chloro & 6-Chloro Substituents: Chlorine acts as an excellent leaving group in SNAr reactions.

The Regioselectivity Logic (C5 vs. C6)

When a nucleophile is introduced, it faces a choice between displacing the chlorine at C5 or C6. Because the nitro group at C4 strongly activates the ortho position (C5), the nucleophile will attack C5 to form a highly stabilized Meisenheimer complex[3]. The chlorine at C6 is meta to the nitro group; it experiences only weaker inductive (-I) effects and is therefore not sufficiently activated for displacement under mild conditions. Consequently, SNAr on this scaffold is strictly regioselective, yielding the 5-substituted-6-chloro-2,2-difluoro-4-nitro-1,3-benzodioxole product.

SNAr_Mechanism Substrate 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Meisenheimer Meisenheimer Complex (Stabilized by 4-NO₂) Substrate->Meisenheimer Attack at C5 (Ortho to NO₂) Nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻) Nucleophile->Meisenheimer Product 5-Nu-6-chloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Meisenheimer->Product Loss of Cl⁻

Fig 1. Mechanistic pathway of regioselective SNAr at the C5 position via a Meisenheimer complex.

Quantitative Reaction Parameters

The table below summarizes the optimized, field-proven conditions for various nucleophile classes. The choice of base and solvent is dictated by the nucleophile's pKa and the need to stabilize the transition state without hydrogen-bonding the nucleophile.

Nucleophile ClassRepresentative ReagentSolventBaseTempTimeRegioselectivity (C5:C6)Expected Yield
Sec. Aliphatic Amine MorpholineTHFDIPEA0 °C → RT2 h>99:185–92%
Primary Aryl Amine AnilineDMFCs₂CO₃80 °C6 h>99:170–75%
Alkoxide Sodium MethoxideMeOHNone0 °C1 h>99:188–95%
Thiolate ThiophenolDMFK₂CO₃RT3 h>99:180–87%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical and analytical checkpoints, the researcher can confirm the success of the reaction in real-time without waiting for final NMR characterization.

Workflow Step1 1. Preparation Dissolve in THF/DMF Step2 2. Nu⁻ Addition Add Base & Nu⁻ (0 °C) Step1->Step2 Step3 3. Monitoring TLC/LC-MS (1-4 h) Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4

Fig 2. Step-by-step experimental workflow for the nucleophilic aromatic substitution protocol.

Protocol A: SNAr with Secondary Aliphatic Amines (e.g., Morpholine)

Causality Note: THF is chosen as a polar aprotic solvent to stabilize the Meisenheimer intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing with morpholine for the electrophilic C5 position.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Strict temperature control is required to prevent exothermic runaway, which can lead to di-substitution or nitro-group reduction.

  • Base Addition: Add DIPEA (1.5 eq, 1.5 mmol) via syringe.

  • Nucleophile Addition: Add morpholine (1.1 eq, 1.1 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): Upon addition, the solution will immediately transition from pale yellow to a deep, vibrant orange/red. This color shift is the visual confirmation of the Meisenheimer complex formation.

  • Reaction Phase: Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to Room Temperature (RT) for 1.5 hours.

    • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (high R_f, UV active) will be consumed, replaced by a bright yellow, more polar spot (lower R_f). LC-MS will show a mass shift of [M - 35.5 (Cl) + 86 (Morpholine)].

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). NH₄Cl is chosen over HCl to neutralize excess amine without risking acid-catalyzed side reactions. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: SNAr with Alkoxides (e.g., Sodium Methoxide)

Causality Note: When using strong, small nucleophiles like methoxide, strict stoichiometric control (1.05 eq) and cryogenic conditions (0 °C) are mandatory. Excess reagent or elevated temperatures will force a second SNAr at the C6 position.

  • Preparation: Dissolve the substrate (1.0 eq, 1.0 mmol) in anhydrous Methanol (5.0 mL) and cool to 0 °C.

  • Nucleophile Addition: Slowly add a commercially available solution of Sodium Methoxide (0.5 M in MeOH, 1.05 eq) dropwise over 15 minutes.

  • Reaction Phase: Stir strictly at 0 °C for 1 hour.

  • Quench & Workup: Quench carefully with 1M HCl until the pH reaches 6-7. Extract with Dichloromethane (DCM) (3 × 10 mL). Wash with water, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint 3 (NMR): In the ¹H NMR of the crude product, the single aromatic proton at C7 will shift significantly upfield (shielded) due to the electron-donating nature of the newly installed methoxy group at C5, confirming successful regioselective substitution.

References

  • Title: Product Class 21: Nitroarenes (Science of Synthesis) Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole to its corresponding aniline derivative (5,6-dichloro-2,2-difluoro-1,3-benzodioxol-4-amine) is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical intermediates. This application note details field-proven, chemoselective protocols designed to reduce the nitro group while strictly preserving the labile carbon-chlorine (C-Cl) bonds and the 2,2-difluoro-1,3-benzodioxole structural motif.

Mechanistic Insights & Causality

The structural complexity of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole presents two primary chemical challenges during reduction:

  • Hydrodehalogenation Risk : The two chlorine atoms at positions 5 and 6 are highly susceptible to reductive cleavage. Standard catalytic hydrogenation using unpoisoned Palladium on Carbon (Pd/C) will rapidly reduce the nitro group but will simultaneously catalyze hydrodehalogenation, leading to significant yield loss and complex impurity profiles.

  • Hydroxylamine Accumulation : The catalytic hydrogenation of nitro groups proceeds via a hydroxylamine intermediate. Nitro compounds with strongly electron-withdrawing substituents (such as the halogens and the difluorodioxole ring in this substrate) tend to accumulate arylhydroxylamines in large amounts[1]. These intermediates are thermally unstable, capable of highly exothermic disproportionation, and can condense with nitroso intermediates to form colored azo or azoxy by-products[1].

To circumvent these issues, two distinct mechanistic pathways are employed based on the scale of the operation: a dissolving metal reduction (Béchamp-type) for lab-scale operations[2], and a poisoned catalytic hydrogenation for pilot/industrial scale[1].

Methodological Workflow

MethodSelection Start 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Goal Chemoselective Nitro Reduction Start->Goal Q_Scale Production Scale? Goal->Q_Scale LabScale Lab / Bench Scale (< 1 kg) Q_Scale->LabScale Small PilotScale Pilot / Industrial Scale (> 1 kg) Q_Scale->PilotScale Large MethodA Fe / NH4Cl or AcOH (Modified Béchamp) LabScale->MethodA MethodB H2 + Poisoned Pt/C (Catalytic Hydrogenation) PilotScale->MethodB RiskA Iron Oxide Sludge Waste Management MethodA->RiskA RiskB Hydroxylamine Accumulation Requires V-doping MethodB->RiskB

Workflow for selecting the optimal nitro reduction method based on scale.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Béchamp Reduction (Lab to Kilo Scale)

Causality & Rationale : The traditional Béchamp reduction uses iron powder and an acid source to transfer electrons directly to the nitro group[2]. By utilizing a mild proton source such as Ammonium Chloride (NH₄Cl) or Calcium Chloride instead of strong hydrochloric acid, the reaction pH remains near neutral[3]. This completely suppresses the hydrolysis of the difluorodioxole ring and preserves the C-Cl bonds, avoiding dehalogenation entirely[3].

Step-by-Step Methodology :

  • Preparation : In a 2 L multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (100 g, ~0.37 mol) in a mixture of Ethanol (800 mL) and Water (200 mL).

  • Activation : Add Ammonium Chloride (39.6 g, 0.74 mol, 2.0 eq). Heat the mixture to 60 °C.

  • Reduction : Add fine Iron powder (325 mesh, 82.6 g, 1.48 mol, 4.0 eq) portion-wise over 45 minutes. Self-Validation: The portion-wise addition controls the exothermic electron-transfer process. A mild exotherm should be observed, maintaining the reaction at a gentle reflux.

  • Completion : Stir at 70 °C for 2–3 hours. Monitor via HPLC or TLC (Hexanes:EtOAc 4:1). The reaction is complete when the yellow starting material is fully consumed.

  • Workup : Cool the mixture to room temperature. Filter the resulting gray-black iron oxide sludge through a pad of Celite[2]. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 200 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Protocol B: Catalytic Hydrogenation with Poisoned Pt/C (Pilot/Industrial Scale)

Causality & Rationale : For large-scale synthesis, iron sludge generation is prohibitive. Catalytic transfer hydrogenation or direct hydrogenation is preferred. To prevent hydrodehalogenation, Platinum on Carbon (Pt/C) is used instead of Pd/C. To mitigate the dangerous accumulation of the hydroxylamine intermediate, the Pt/C catalyst is doped with Vanadium (V), which promotes the rapid disproportionation of hydroxylamine into the target amine and water[1].

Step-by-Step Methodology :

  • Preparation : Charge a high-pressure Hastelloy reactor with 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 kg) and Tetrahydrofuran (THF, 8.0 L).

  • Catalyst Loading : Add 1% Pt/C doped with Vanadium (50 g, 5 wt%). Safety Note: Dry hydrogenation catalysts can be pyrophoric; handle water-wet catalyst under an inert atmosphere[1].

  • Purging : Seal the reactor. Purge with Nitrogen gas (3 cycles of pressurizing to 3 bar and venting) to remove all oxygen, preventing explosive H₂/O₂ mixtures.

  • Hydrogenation : Pressurize the reactor with Hydrogen gas to 4 bar. Heat the reaction mixture to 45 °C.

  • Monitoring : Maintain the hydrogen pressure. Self-Validation: The reaction is complete when hydrogen uptake ceases (exactly 3 molar equivalents of H₂ consumed).

  • Workup : Purge the reactor with Nitrogen (3 cycles) to remove residual hydrogen[1]. Filter the catalyst through a specialized closed-filter system. Concentrate the filtrate to afford the highly pure aniline derivative.

Mechanistic Pathway of Nitro Reduction

Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e-, +2H+ -H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e-, +2H+ Side1 Azoxy / Azo Dimers ArNO->Side1 Condensation with ArNHOH ArNH2 Ar-NH2 (Target Amine) ArNHOH->ArNH2 +2e-, +2H+ -H2O (V-promoted) ArNHOH->Side1 Side2 Dehalogenation (Ar-H) ArNH2->Side2 Over-reduction (Unpoisoned Pd/C)

Stepwise reduction mechanism of the nitro group highlighting side reactions.

Data Presentation & Method Comparison

The following table summarizes the quantitative and qualitative metrics of both reduction methodologies, providing a clear framework for process selection.

ParameterProtocol A (Modified Béchamp)Protocol B (Poisoned Pt/C Hydrogenation)
Typical Yield 88% – 92%94% – 98%
Chemoselectivity Excellent (No dehalogenation)Excellent (Requires V-doped Pt/C)
Reaction Time 2 – 4 hours4 – 8 hours (dependent on H₂ pressure)
Scalability Limited by iron sludge wasteHighly scalable (Atom efficient)
Primary By-product Iron Oxide (Fe₃O₄)Water (2 equivalents)
Safety Profile Mild exotherm, easily controlledRequires high-pressure H₂ handling

References

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Béchamp reduction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chandrappa, S., et al. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: High-Resolution Quantification and Impurity Profiling of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Method Validation Guide

Introduction & Mechanistic Rationale

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) is a highly functionalized, electron-deficient aromatic compound utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its unique structure—featuring a 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, two chlorine atoms, and a strongly electron-withdrawing nitro group—presents specific analytical challenges and opportunities.

As a Senior Application Scientist, I have designed this protocol to move beyond generic C18 methodologies. The extreme electronegativity of this molecule often leads to poor retention predictability and peak tailing on standard alkyl phases. Therefore, this guide establishes a self-validating analytical system utilizing Pentafluorophenyl (PFP) stationary phases for HPLC and Electron Ionization (EI) GC-MS for orthogonal structural confirmation.

Causality in Method Design
  • Stationary Phase Selection (HPLC): Traditional C18 columns rely purely on hydrophobic interactions. For highly halogenated nitroaromatics, a fluorinated phenyl phase (PFP) is vastly superior. The PFP phase engages in

    
     interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions with the analyte, offering enhanced selectivity and resolution from structurally similar synthetic byproducts[1].
    
  • Wavelength Selection: The nitroaromatic chromophore exhibits strong UV absorbance. Following principles established in EPA Method 8330A for nitroaromatics, detection at 254 nm provides optimal signal-to-noise ratios while minimizing interference from non-nitrated background matrices[2].

  • Stability Considerations: The DFBD moiety is generally robust but can undergo rapid hydrolytic cleavage under extreme pH or elevated temperatures, yielding unstable intermediates that degrade into fluoride ions and pyrogallol/catechol derivatives[3]. Consequently, sample preparation must avoid strong bases, and the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) to ensure analyte integrity.

Analytical Workflows

Workflow Sample Sample Preparation (Acetonitrile Dilution) HPLC RP-HPLC-UV (PFP Column, 254 nm) Sample->HPLC Assay & Purity GCMS GC-MS (EI) (DB-5MS Column) Sample->GCMS Impurity Profiling Data ICH Q2(R2) Validation & Data Synthesis HPLC->Data GCMS->Data

Caption: Orthogonal analytical workflow for the quantification and characterization of the target analyte.

Experimental Protocols

Protocol A: RP-HPLC-UV Quantification

This method is designed for the routine assay and purity determination of the compound.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.

  • Working Solutions: Dilute the stock solution to construct a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Equilibrate the PFP column at 40% B for 15 minutes prior to the first injection.

  • Execution: Inject 5 µL of each standard and sample. Run the gradient program (detailed in Table 1).

  • System Suitability Testing (SST): Ensure the tailing factor (T) is

    
     and theoretical plates (N) are 
    
    
    
    for the main peak.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 40% B; 2-10 min: 40%

90% B; 10-13 min: 90% B; 13.1-18 min: 40% B
Column Temperature 30°C
Detection UV/PDA at 254 nm (Reference 360 nm)
Injection Volume 5.0 µL
Protocol B: GC-MS Structural Confirmation

Due to its high degree of halogenation, the compound is sufficiently volatile for gas chromatography, making GC-MS an ideal orthogonal technique for identifying trace synthetic impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Instrument Setup: Install a DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane) capillary column.

  • Execution: Inject 1.0 µL of the sample in split mode (10:1).

  • Mass Spectral Analysis: The expected molecular ion (

    
    ) for the 
    
    
    
    isotope is
    
    
    271. Characteristic fragmentation will include the loss of the nitro group (
    
    
    ) and sequential defluorination/loss of
    
    
    from the dioxole ring.

Table 2: GC-MS Operational Parameters

ParameterSpecification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/min
Injector Temp 250°C
Oven Program 100°C (hold 1 min)

15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230°C
Scan Range

50 to 400

Method Validation & Compliance (ICH Q2(R2))

To ensure the trustworthiness and regulatory compliance of the HPLC protocol, validation must be executed strictly according to the ICH Q2(R2) guidelines for analytical procedures[4]. The method must demonstrate that it is "fit for the intended purpose" across the product lifecycle.

Table 3: Summary of ICH Q2(R2) Validation Metrics

Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected Performance for this Method
Specificity No interference at the retention time of the analyteBaseline resolution (

) from degradation products
Linearity Correlation coefficient (

)


over 10–150 µg/mL range
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.5% ± 1.0% (spiked into synthetic matrix)
Precision (RSD) Repeatability

; Intermediate Precision


(n=6 injections)
LOD / LOQ Signal-to-Noise (S/N)

(LOD) and

(LOQ)
LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL

Stability-Indicating Profile & Degradation Pathway

Understanding the degradation mechanics is vital for a self-validating system. The 2,2-difluoro-1,3-benzodioxole ring is engineered for metabolic and chemical stability; however, under forced degradation conditions (e.g., 1N NaOH at 60°C), the ether linkages can cleave. The resulting


 moiety is highly unstable and rapidly undergoes hydrolysis[3].

Degradation Intact 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Hydrolysis Alkaline Hydrolysis (pH > 10, Heat) Intact->Hydrolysis Intermediate Unstable Cleaved Intermediate (-OCF2O- exposure) Hydrolysis->Intermediate Products Fluoride Ions (2F⁻) + Substituted Catechol Derivatives Intermediate->Products Rapid auto-degradation

Caption: Hydrolytic degradation pathway of the 2,2-difluoro-1,3-benzodioxole moiety under extreme basic conditions.

By utilizing the mildly acidic mobile phase and avoiding basic diluents, the proposed HPLC method completely arrests this degradation pathway, ensuring that the quantified peak accurately represents the intact molecule.

References

  • ICH Q2(R2) Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC. National Institutes of Health (NIH).[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.[Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) - EPA. United States Environmental Protection Agency.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8). This highly substituted benzodioxole is a critical, sterically demanding building block often utilized in the development of advanced agrochemicals and pharmaceutical kinase inhibitors.

The synthesis relies on a two-phase electrophilic aromatic substitution (EAS) workflow starting from 2,2-difluoro-1,3-benzodioxole 1. Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, and quantitative data to ensure high-yield conversions.

I. Synthetic Workflow & Quantitative Data

SynthesisWorkflow SM 2,2-Difluoro-1,3- benzodioxole (CAS: 1583-59-1) INT 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxole (CAS: 149045-79-4) SM->INT Step 1: Chlorination Cl2 (gas), FeCl3 40-50°C PROD 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (CAS: 149045-81-8) INT->PROD Step 2: Nitration Fuming HNO3 / H2SO4 0-5°C

Synthetic workflow for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Quantitative Material Summary
CompoundCAS NumberMolecular WeightRole in SynthesisTarget Yield
2,2-Difluoro-1,3-benzodioxole1583-59-1158.11 g/mol Starting MaterialN/A
5,6-Dichloro-2,2-difluoro-1,3-benzodioxole149045-79-4227.00 g/mol Intermediate85–90%
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole149045-81-8271.99 g/mol Final Product65–75%

II. Phase 1: Regioselective Chlorination

The first phase involves the double chlorination of 2,2-difluoro-1,3-benzodioxole 2. The oxygen atoms of the dioxole ring direct the incoming electrophiles to the 5 and 6 positions.

Step-by-Step Protocol
  • Preparation: Charge a dry, glass-lined reactor with 2,2-difluoro-1,3-benzodioxole (1.0 eq) and anhydrous Iron(III) chloride (

    
    , 0.05 eq) under a strict nitrogen atmosphere.
    
  • Initiation: Heat the stirred mixture to 40°C.

  • Reagent Addition: Introduce

    
     gas (2.2 eq) via a subsurface sparging tube. Control the feed rate to maintain the internal exothermic temperature strictly between 40–50°C.
    
  • Validation Checkpoint 1 (Reaction Completion): Sample the mixture for GC-MS analysis. The reaction is deemed complete only when the mono-chlorinated intermediate (m/z 192) is <1% and the di-chlorinated product (m/z 226) is >95%.

  • Workup: Purge the reactor with

    
     for 30 minutes to expel excess 
    
    
    
    and
    
    
    gas. Wash the organic layer with distilled water, followed by 5%
    
    
    .
  • Validation Checkpoint 2 (Purification): Dry over anhydrous

    
     and distill under reduced pressure. A successful distillation will yield a clear liquid with a purity of >98% by HPLC.
    
Troubleshooting & FAQs

Q: Why is my reaction stalling at the mono-chlorinated intermediate? Causality: The first electrophilic aromatic substitution introduces a chlorine atom, which is electron-withdrawing via inductive effects. This deactivates the aromatic ring, significantly increasing the activation energy required for the second chlorination event. Solution: If the reaction stalls, the Lewis acid catalyst may have been poisoned by trace moisture. Add an additional 0.02 eq of strictly anhydrous


 and elevate the temperature to the upper limit of the thermal window (50°C) to overcome the activation barrier.

Q: How do I prevent the cleavage of the difluorodioxole ring during chlorination? Causality: The acetal-like 2,2-difluoro-1,3-benzodioxole ring is highly sensitive to strong Lewis acids in the presence of water. Moisture reacts with


 and 

to generate hydrofluoric acid (

) and hydrochloric acid (

), which catalyze the irreversible opening of the dioxole ring. Solution: Maintain an absolute anhydrous environment. Ensure the

gas is passed through a concentrated

drying trap prior to entering the reactor.

III. Phase 2: Nitration of a Deactivated Ring

The final phase requires the nitration of the 5,6-dichloro-2,2-difluoro-1,3-benzodioxole intermediate. Because the ring is heavily deactivated by two halogens and the difluorodioxole moiety, standard nitration conditions will fail 3.

Step-by-Step Protocol
  • Preparation: In a jacketed reactor, charge 5,6-dichloro-2,2-difluoro-1,3-benzodioxole (1.0 eq) and concentrated

    
     (5.0 eq). Cool the mixture to 0°C using a glycol chiller.
    
  • Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming

    
     (1.5 eq) and fuming 
    
    
    
    (oleum, 2.0 eq) at 0°C.
  • Addition: Add the nitrating mixture dropwise to the reactor over 2 hours. The internal temperature must not exceed 5°C.

  • Maturation: Stir the reaction for an additional 4 hours at 5°C.

  • Quenching: Slowly pour the reaction mixture over a large excess of mechanically crushed ice to halt the reaction and precipitate the product.

  • Validation Checkpoint 3 (Neutralization): Extract the aqueous mixture with dichloromethane (

    
    ). Wash the organic layer repeatedly with saturated 
    
    
    
    . The system is self-validated as safe for concentration only when the aqueous wash achieves a stable pH of 7.0, confirming the complete neutralization of residual fuming acids.
  • Isolation: Dry over

    
    , filter, and evaporate the solvent to yield the solid 4-nitro product.
    
Troubleshooting & FAQs

Q: The nitration is yielding a complex mixture of degradation products. What went wrong? Causality: The starting material is severely deactivated. While nitration requires the highly electrophilic nitronium ion (


) generated by fuming acids, these reagents are also powerful oxidants. If the internal temperature exceeds 10°C, the kinetic pathway shifts from electrophilic aromatic substitution to oxidative cleavage of the aromatic ring.
Solution:  The addition rate of the nitrating mixture must be tightly coupled to the reactor's cooling capacity. Never allow the internal temperature to spike above 5°C.

Q: Why is the conversion stalling at 60-70% despite using fuming nitric acid? Causality: The nitration mechanism generates water as a stoichiometric byproduct (


 + 



+

). This water dilutes the sulfuric acid, destroying the superacidic environment required to maintain a high concentration of the active nitronium ion. Solution: The use of oleum (fuming sulfuric acid) is non-negotiable for this substrate. The free sulfur trioxide (

) in oleum acts as an aggressive chemical desiccant (

+



), scavenging the generated water and driving the reaction to >95% conversion.

IV. References

  • Google Patents. "US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole." Available at:

  • Benchchem. "Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole." Available at:

  • CymitQuimica. "CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole." Available at:

Sources

Technical Support Center: Stability and Troubleshooting for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This comprehensive guide is designed for drug development professionals, synthetic chemists, and researchers working with 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) . By synthesizing mechanistic chemical logic with field-validated protocols, this guide addresses the unique structural liabilities of this highly functionalized intermediate.

Part 1: Structural Liabilities and Stability Profiles

To effectively troubleshoot experimental failures, one must first understand the intrinsic reactivity of the molecule. The compound features three distinct reactive domains: the 2,2-difluoro-1,3-dioxole ring, the highly activated 5-chloro position, and the reducible 4-nitro group.

Table 1: Quantitative and Qualitative Stability Summary

Functional GroupConditionStability ProfilePrimary Degradation Pathway
2,2-Difluoro-1,3-dioxole Strong Base (pH > 12)LowHydroxide attack leads to C-O cleavage, forming an unstable -OCF₂O- intermediate that rapidly hydrolyzes to CO₂ and 2F⁻[1].
2,2-Difluoro-1,3-dioxole Microbial (P. putida)LowToluene dioxygenase catalyzes oxidation to a cis-dihydrodiol, leading to defluorination and pyrogallol formation[2].
5-Chloro Nucleophiles (Amines, Alkoxides)Highly ReactiveNucleophilic Aromatic Substitution (SₙAr). Highly activated by the ortho-nitro group.
6-Chloro NucleophilesModerateLess reactive than the 5-chloro position due to its meta relationship with the nitro group.
4-Nitro Reducing Agents (H₂/Pd, Fe/HCl)LowRapid reduction to the corresponding 4-amino derivative.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During nucleophilic substitution reactions (e.g., with primary amines), I am observing a mixture of products, but one major isomer dominates. Which chlorine is being displaced and why? A: The major product is exclusively the result of substitution at the 5-chloro position . As an Application Scientist, I advise analyzing the electronic landscape of the ring: the nitro group at position 4 exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. The 5-position is ortho to the nitro group, which stabilizes the anionic Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (SₙAr). The 6-position is meta to the nitro group and lacks this critical resonance stabilization. If substitution at the 6-position is required, you must first block the 5-position or alter the electronic effects (e.g., by reducing the nitro group to an electron-donating amine, though this severely deactivates the ring toward SₙAr).

Q2: My aqueous reaction mixtures are turning dark brown over time, and the pH is dropping. What is causing this degradation? A: This is a classic symptom of base-catalyzed hydrolysis of the 2,2-difluoro-1,3-benzodioxole ring . While generally stable under neutral or acidic conditions, exposure to strong bases initiates a hydroxide attack on the bridgehead carbon. Once the C-O bond cleaves, the resulting -OCF₂O- moiety is highly unstable. It undergoes rapid, irreversible hydrolysis to produce carbon dioxide and two fluoride ions[1]. The remaining aromatic fragment is a substituted pyrogallol/catechol derivative, which rapidly oxidizes in the presence of air to form dark-colored quinone polymers[3]. The release of HF/fluoride and CO₂ explains the drop in pH and potential outgassing.

Q3: We are using this compound in a whole-cell microbial assay, but we are losing the parent compound rapidly. Is it biologically unstable? A: Yes. While fluorination is typically used in drug design to block metabolic liabilities, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is uniquely susceptible to degradation by specific environmental microbes[4]. Bacteria expressing Rieske dioxygenases, such as toluene dioxygenase in Pseudomonas putida F1, can rapidly oxidize the DFBD ring to a cis-dihydrodiol intermediate[2]. This intermediate spontaneously decomposes, resulting in complete defluorination (release of F⁻) and the formation of pyrogallol derivatives[5]. If your assay utilizes complex microbial consortia, you must account for this enzymatic defluorination pathway.

Part 3: Mechanistic Visualizations

G A 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole B Hydroxide Attack (Strong Base) A->B F Nucleophile Attack (e.g., Amines) A->F C C-O Bond Cleavage (-OCF2O- intermediate) B->C D Rapid Hydrolysis C->D E Substituted Catechol + CO2 + 2F- D->E G SNAr at C5 Position (Ortho to Nitro) F->G

Figure 1: Divergent chemical degradation and reactivity pathways of the functionalized benzodioxole.

Biodegradation Start Fluorinated Benzodioxole (DFBD moiety) Enzyme Toluene Dioxygenase (Pseudomonas putida F1) Start->Enzyme Intermediate cis-Dihydrodiol Intermediate Enzyme->Intermediate Decomp Spontaneous Decomposition (Ring Opening) Intermediate->Decomp Products Pyrogallol Derivatives + 2F- Decomp->Products

Figure 2: Rieske dioxygenase-mediated microbial defluorination and ring-opening pathway.

Part 4: Validated Experimental Protocols

Protocol 1: Controlled SₙAr at the 5-Position (Self-Validating Workflow)

Purpose: To selectively functionalize the 5-position with an amine nucleophile while strictly preserving the base-sensitive difluorodioxole ring and the 6-chloro group. Causality & Design: We utilize a weak inorganic base (K₂CO₃) rather than a strong hydroxide or alkoxide base to prevent the base-catalyzed hydrolysis of the dioxole ring[1]. The reaction is run in a polar aprotic solvent (DMF) at mild temperatures (0–20°C) to provide sufficient energy for the amine to attack the highly activated 5-position without triggering secondary substitution at the 6-position.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add 1.5 eq of finely powdered, anhydrous K₂CO₃.

  • Slowly add 1.1 eq of the desired primary or secondary amine dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow the reaction to warm to 20°C. Monitor via TLC (Hexanes/EtOAc).

  • Quench the reaction by pouring it into ice-cold 0.1 M HCl to neutralize the remaining base and halt any potential ring hydrolysis. Extract with EtOAc.

Self-Validation Checkpoint: Analyze the crude product via LC-MS. The intact starting material exhibits a distinct 9:6:1 isotopic mass distribution characteristic of two chlorine atoms. A successful, selective mono-substitution will yield a mass shift corresponding to the amine addition, but critically, the isotope pattern will shift to a 3:1 ratio, confirming the displacement of exactly one chlorine atom.

Protocol 2: Fluoride-Electrode Stability Assay for Dioxole Ring Integrity

Purpose: To quantify the degradation of the 2,2-difluoro-1,3-benzodioxole ring in various biological buffers or basic reaction conditions. Causality & Design: Because the breakdown of the DFBD ring obligatorily and rapidly releases two equivalents of fluoride ions[2], measuring free aqueous fluoride is a direct, stoichiometric proxy for compound degradation. This avoids the need for complex LC-MS runs when simply screening buffer stability[6].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • Spike the stock solution into the test buffer (e.g., pH 10 Carbonate buffer or microbial culture media) to a final concentration of 100 µM.

  • Insert a calibrated Ion-Selective Electrode (ISE) for Fluoride into the stirred solution at the target temperature.

  • Record the mV readings continuously or at 10-minute intervals for 4 hours.

  • Convert mV readings to [F⁻] concentration using a pre-established NaF standard calibration curve.

Self-Validation Checkpoint: The theoretical maximum fluoride release for a 100 µM solution is 200 µM (due to the two fluorine atoms on the dioxole ring). If the calculated [F⁻] plateaus at 200 µM, it validates that 100% of the substrate has undergone ring-opening degradation.

Part 5: References

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio (ASM Journals). 2

  • Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. PMC. 4

  • Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay. ProQuest. 6

Sources

Technical Support Center: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The information provided herein is synthesized from safety data for structurally analogous compounds due to the absence of a dedicated Material Safety Data Sheet (MSDS) for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole. This guide is intended for use by trained professionals and should be supplemented by a thorough risk assessment before any experimental work begins.

Part 1: Compound Profile and Inferred Hazards

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a complex halogenated and nitrated aromatic compound. Its reactivity and hazard profile are dictated by the interplay of its functional groups: the chlorinated and nitrated benzene ring and the difluorinated dioxole ring. Based on data from similar structures, a conservative approach to handling is mandatory.

The chemical structure combines features of several hazardous classes. The dichloro- and nitro-aromatic portions suggest potential toxicity and reactivity.[1] The 2,2-difluoro-1,3-benzodioxole moiety is known to be a skin, eye, and respiratory irritant and may be flammable.[2][3] Furthermore, related dichlorinated benzodioxoles exhibit high sensitivity to moisture, reacting violently with water.[4] Therefore, this compound must be treated as moisture-sensitive, toxic, and irritating.

Table 1: Inferred Physicochemical Properties and GHS Hazard Profile
PropertyInferred Value/ClassificationRationale & Primary Sources
GHS Pictograms Exclamation MarkSkull and CrossbonesEnvironmentWarning/Danger . Synthesized from hazards of analogous compounds: skin/eye/respiratory irritation, potential acute toxicity (oral), and aquatic toxicity.[2][3][5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.Derived from SDS of nitro-, chloro-, and difluoro-benzodioxole derivatives.[5][6]
Precautionary Statements P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautions for toxic and irritating solids.[5]
Moisture Sensitivity Assumed to be high. May react with water.Based on dichlorinated analogs which can react violently with water.[4] This is a critical assumption for safe handling.
Light Sensitivity Assumed to be sensitive.A common property for complex aromatic compounds, especially nitro-derivatives. Stated explicitly for a related benzodioxole.
Thermal Stability Unknown. Avoid high temperatures.Nitro-aromatic compounds can be thermally unstable. Hazardous decomposition gases (CO, CO2, NOx, HF, HCl) are expected upon combustion.[2][6]

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

FAQs: Safe Handling and Personal Protective Equipment (PPE)

Question 1: What are the primary day-to-day hazards I should be concerned with?

Answer: The primary hazards are acute toxicity if ingested, severe irritation upon contact with skin and eyes, and respiratory tract irritation if dust is inhaled.[2][6] A critical, inferred hazard is high reactivity with moisture, which could potentially lead to a violent reaction and release of hazardous fumes.[4] Therefore, preventing all routes of exposure is paramount.

Question 2: What is the absolute minimum PPE required for handling this compound?

Answer: Due to the compound's inferred hazards, the following PPE is mandatory for all operations, even for handling small quantities.

Table 2: Mandatory Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Inspect for tears before use. Use proper glove removal technique.To prevent skin contact and irritation.[6]
Eye Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield is required when handling larger quantities (>1g) or when there is a splash risk.To prevent severe eye irritation from dust particles.[5][7]
Body Protection A flame-retardant laboratory coat. Ensure it is fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) is necessary.[6]To prevent inhalation of irritating and potentially toxic dust.[2][6]

Question 3: The compound is a solid. How can I safely weigh and transfer it without creating dust?

Answer: All weighing and transfer operations must be conducted within a chemical fume hood to contain any airborne particles. Use anti-static weigh boats or weighing paper. Transfer the material gently using a spatula, avoiding any actions that could generate dust clouds. For sensitive experiments, consider performing transfers inside a glove box under an inert atmosphere (e.g., Argon or Nitrogen) to mitigate both dust exposure and reaction with atmospheric moisture.

Experimental Workflow: Safe Weighing and Transfer

cluster_FumeHood Inside Chemical Fume Hood A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Workspace (Anti-static weigh boat, spatula) A->B Step 1 C Carefully retrieve stock bottle from desiccator B->C Step 2 D Gently open container C->D Step 3 E Transfer desired amount with minimal disturbance D->E Step 4 F Securely close stock bottle E->F Step 5 G Clean spatula and workspace F->G Step 6 H Return stock bottle to desiccator G->H Step 7

Caption: Workflow for weighing the solid compound.

FAQs: Storage and Stability

Question 4: What are the correct long-term storage conditions for this compound?

Answer: Based on its sensitivities, the compound must be stored under controlled conditions to ensure its integrity and prevent hazardous reactions.

Table 3: Recommended Storage Conditions
ParameterConditionRationale & Sources
Temperature Cool, dry place. Typically 2-8°C.To minimize thermal degradation.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).To protect against moisture, which may cause violent reactions or decomposition.[4][5]
Container Tightly closed in the original manufacturer's container.Prevents contamination and exposure to air/moisture.[8]
Light Protect from light. Store in an amber vial or dark location.To prevent photochemical degradation.
Location Store in a designated cabinet for reactive and toxic chemicals. Do not store with strong oxidizing agents, acids, or bases.To prevent accidental mixing with incompatible materials.[2][4]

Question 5: My compound has turned slightly yellow/brown. Is it still usable?

Answer: Discoloration often indicates decomposition, possibly due to exposure to light, air, or moisture. The presence of the nitro group can contribute to the formation of colored byproducts. While the compound might still contain the desired material, its purity is compromised. Using it could lead to unpredictable experimental results and potentially new, unknown hazards. It is strongly recommended to dispose of the discolored material as hazardous waste and use a fresh, pure sample.

Part 3: Emergency Procedures and Disposal

Question 6: How should I handle a small spill (e.g., < 1 gram) in the fume hood?

Answer: For a small, contained spill inside a chemical fume hood:

  • Ensure your PPE is intact. Alert others in the lab.

  • Do NOT use water.[4]

  • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[7]

  • Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.[6]

  • Decontaminate the area with a solvent like acetone or ethanol (ensure it's compatible with the surface), followed by a soap and water wash. All cleaning materials must be collected as hazardous waste.[9]

Spill Response Decision Workflow

Start Spill Occurs Check_Location Is the spill inside a fume hood? Start->Check_Location Inside_Hood Small Spill (<1g)? Check_Location->Inside_Hood Yes Outside_Hood Evacuate Area! Alert EHS. Do not attempt cleanup. Check_Location->Outside_Hood No Small_Spill 1. Cover with dry sand. 2. Do NOT use water. 3. Sweep into waste container. 4. Decontaminate surface. Inside_Hood->Small_Spill Yes Large_Spill Evacuate Hood Area! Alert EHS. Do not attempt cleanup. Inside_Hood->Large_Spill No End Cleanup Complete Small_Spill->End

Caption: Decision tree for responding to a spill.

Question 7: What are the immediate first aid measures in case of accidental exposure?

Answer:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell or have difficulty breathing, call a poison center or doctor immediately.[10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Question 8: How do I properly dispose of waste containing this chemical?

Answer: All waste, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Labeling: Collect waste in a clearly labeled, compatible container. The label must read "Hazardous Waste" and list all chemical constituents.[9]

  • Segregation: Keep this waste stream separate from other chemical waste, especially aqueous waste.[9]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6] Do not mix with other waste streams unless specifically instructed by EHS.

  • Empty Containers: Empty containers must be handled like the product itself. They should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[9]

References

  • PubChem. Entry for 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine.[Link]

  • Capot Chemical Co., Ltd. MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole.[Link]

  • U.S. Environmental Protection Agency (EPA). Properties for 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride.[Link]

  • Emory University. Chemical Waste Disposal Guidelines.[Link]

  • Northwestern University. Hazardous Waste Disposal Guide.[Link]

  • PubChem. Entry for 2,2-Difluoro-1,3-benzodioxole.[Link]

  • PubChem. Entry for 5-Chloro-2,2-difluoro-1,3-benzodioxole.[Link]

  • Organic Syntheses. Procedure for 2,6-dichloronitrobenzene.[Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a highly functionalized, electron-deficient scaffold frequently utilized in agrochemical and drug development. Its dense functionalization presents two major catalytic challenges: chemoselective nitro reduction (avoiding the cleavage of C–Cl and C–F bonds) and regioselective cross-coupling at the sterically hindered C–Cl positions.

This guide provides field-proven troubleshooting insights, causal explanations, and self-validating protocols to ensure experimental success.

Part 1: Chemoselective Nitro Reduction

Q1: Why does standard Pd/C hydrogenation of this substrate yield a complex mixture of dechlorinated products?

Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into C–Cl bonds. During the reduction of the nitro group, the newly formed aniline intermediate becomes electron-donating. This amino group can coordinate to the palladium surface, bringing the adjacent C–Cl bonds into close proximity with the active metal centers. This proximity effect dramatically lowers the activation energy for oxidative addition, leading to rapid and uncontrolled hydrodehalogenation[1][2].

Q2: Which catalyst system prevents hydrodehalogenation while ensuring complete nitro reduction?

Solution: To preserve the C–Cl bonds, you must use a catalyst where the active sites responsible for oxidative addition are suppressed. Sulfided Platinum on Carbon (Pt(S)/C) is the optimal choice. The sulfur acts as a selective poison; it modifies the electronic properties of the platinum surface, drastically reducing its affinity for C–halogen bonds while retaining high catalytic activity for N–O bond cleavage[3][4]. Alternatively, iron-mediated transfer hydrogenation (e.g., Fe/NH₄Cl) operates via a single-electron transfer mechanism that inherently ignores C–Cl bonds[1].

NitroReduction A 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole B Pd/C + H2 Gas A->B Standard Approach C Pt(S)/C + H2 Gas A->C Poisoned Catalyst D Fe / NH4Cl A->D Transfer Hydrogenation E Hydrodehalogenation (Loss of C-Cl) B->E High Risk F Chemoselective Amine (C-Cl Bonds Intact) C->F Optimal D->F Viable Alternative

Catalyst selection workflow for chemoselective nitro reduction.

Quantitative Data: Nitro Reduction Catalyst Performance
Catalyst SystemReaction ConditionsNitro Reduction YieldDehalogenation RiskMechanistic Note
Pd/C + H₂ 1 atm H₂, MeOH, RT>95%High Pd inserts readily into C–Cl bonds post-reduction.
Pt(S)/C + H₂ 3-4 bar H₂, THF, 37°C>90%Low Sulfur poisons active sites for C–Cl insertion.
Pd/C + N₂H₄·H₂O Reflux, MeOH, 15 min>85%Moderate Transfer hydrogenation; requires strict temp control.
Fe / NH₄Cl EtOH/H₂O (3:1), 80°C>80%None Single-electron transfer ignores C–Cl bonds.
Protocol 1: Self-Validating Chemoselective Reduction using Pt(S)/C

This protocol utilizes a self-validating feedback loop to ensure the halogen isotopes remain intact.

  • Setup: In a pressure-rated hydrogenation vessel, dissolve 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 mmol) in anhydrous THF (10 mL).

  • Catalyst Loading: Add 3% Pt(S)/C (0.1 mol% Pt relative to substrate). Crucial Step: Purge the vessel with nitrogen (3x) followed by hydrogen gas (3x) to remove all oxygen[3].

  • Reaction: Pressurize the vessel to 3-4 bar H₂ and heat to 37°C. Stir vigorously (800 rpm) to eliminate mass transfer limitations.

  • Validation Check (In-Process): After 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe, and analyze via LC-MS.

    • Self-Validation Criteria: The reaction is successful if the product peak displays a mass shift of -30 Da (NO₂ to NH₂) and retains the characteristic 9:6:1 isotopic clustering pattern indicative of two chlorine atoms. If a 3:1 pattern is observed, hydrodechlorination has occurred (indicating potential catalyst contamination).

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Pt(S)/C catalyst. Wash the pad with ethyl acetate and concentrate the filtrate under reduced pressure.

Part 2: Palladium-Catalyzed Cross-Coupling at C–Cl Bonds

Q3: I am trying to perform a Suzuki-Miyaura coupling on the 5,6-dichloro positions, but I observe no conversion. Why?

Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously difficult to activate compared to aryl bromides or iodides. Furthermore, the 5,6-dichloro positions on this specific benzodioxole ring are highly sterically hindered by the adjacent difluorodioxole oxygen atoms. Standard catalysts like Pd(PPh₃)₄ lack the electron density required to push the metal into the strong C–Cl bond and lack the steric bulk needed to force the subsequent reductive elimination[5].

Q4: What is the recommended catalyst/ligand system for dual Suzuki coupling on this substrate?

Solution: You must utilize highly active, sterically demanding ligands. N-Heterocyclic Carbene (NHC)-Pd precatalysts (such as Pd-PEPPSI-IPr) or bulky dialkylbiaryl phosphines (like XPhos paired with Pd₂(dba)₃) are required. These ligands are highly electron-rich, which accelerates the difficult oxidative addition step. Their massive steric bulk then forces the two coupling partners close together, accelerating the final C–C bond-forming reductive elimination step and preventing catalyst trapping[5].

SuzukiCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Ar-Cl Substrate TransMet Transmetalation OxAdd->TransMet XPhos / NHC Ligand Fail Reaction Stalls (Weak Ligands) OxAdd->Fail PPh3 Ligand RedElim Reductive Elimination TransMet->RedElim Boronic Acid RedElim->Pd0 Catalyst Regeneration Success Cross-Coupled Product RedElim->Success C-C Bond Formed

Mechanistic troubleshooting of Pd-catalyzed Suzuki coupling.

Quantitative Data: Catalyst Selection for Suzuki Coupling of Aryl Chlorides
Catalyst / Ligand SystemLigand TypeC–Cl ActivationTurnover FrequencyApplication Note
Pd(PPh₃)₄ Monodentate PhosphinePoorLowFails for sterically hindered aryl chlorides.
Pd₂(dba)₃ / XPhos Bulky Biaryl PhosphineExcellentHighFacilitates both oxidative addition and reductive elimination.
Pd-PEPPSI-IPr N-Heterocyclic CarbeneExcellentVery HighHighly stable; ideal for challenging sp²–sp² couplings.
Protocol 2: Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr

This protocol is designed to overcome the steric and electronic deactivation of the dichlorobenzodioxole core.

  • Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine the reduced substrate (5,6-dichloro-2,2-difluoro-1,3-benzodioxol-4-amine) (1.0 eq), the desired aryl boronic acid (2.5 eq for dual coupling), and anhydrous K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2.0 mol%).

  • Solvent: Inject degassed 1,4-dioxane (0.2 M concentration). Causality Note: Dioxane is chosen over lower-boiling solvents to allow the reaction to reach the activation energy required for C–Cl cleavage (typically >80°C).

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly polar starting material and the appearance of a UV-active, less polar spot indicates successful coupling.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography.

References

  • Kasparian, A., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Organic Process Research & Development, American Chemical Society (2011). URL: [Link]

  • Bedford, R. B., et al. "Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity." Chemical Communications, RSC Publishing (2002). URL: [Link]

Sources

Technical Support Center: Managing Air-Sensitive Workflows for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8).

This highly functionalized intermediate features two primary reactivity nodes: a reducible nitro group at C4 and cross-couplable carbon-chlorine bonds at C5 and C6. The transformation of these nodes—specifically nitro reduction to the corresponding aniline and subsequent Pd-catalyzed cross-coupling—generates highly reactive intermediates that demand rigorous air-free techniques. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to master these sensitive workflows.

Diagnostic FAQs: Understanding the Causality of Failure

Q: During the catalytic hydrogenation of the nitro group, my reaction mixture rapidly turns dark brown, and LC-MS shows a massive drop in the target aniline yield. What is happening? A: You are observing oxygen-induced dimerization, a well-documented failure mode in the [1]. The reduction of a nitro group is not a single step; it proceeds through a nitrosoarene and a highly sensitive phenylhydroxylamine (PHA) intermediate. If trace oxygen is present in your solvent or headspace, it oxidizes the PHA back to the nitroso species. The nitroso intermediate then rapidly couples with the newly formed aniline product to create dead-end azo and azoxy dimers (which are intensely colored, hence the dark brown appearance). Rigorous exclusion of air is not just about protecting the catalyst; it is about preventing the interception of the PHA intermediate.

Q: I am attempting a Pd-catalyzed Buchwald-Hartwig amination on the C5/C6 chlorides, but the reaction stalls at <10% conversion and the catalyst plates out as "Pd black." How do I fix this? A: The electron-withdrawing nature of the 2,2-difluoro-1,3-dioxole ring makes the C-Cl bonds moderately resistant to oxidative addition. To overcome this, highly electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) and Pd(0) precursors are required. These electron-rich ligands are exceptionally prone to oxidation by trace atmospheric oxygen, forming inert phosphine oxides. When the ligand is oxidized, the naked Pd(0) rapidly aggregates into inactive "Pd black." You must transition from simple nitrogen sparging to rigorous Schlenk line techniques[2].

Mechanistic & Workflow Visualizations

To visualize the causality of these failures and the workflows to prevent them, refer to the diagrams below.

HaberMechanism Nitro Nitroarene Nitroso Nitrosoarene Nitro->Nitroso +H2 PHA Phenylhydroxylamine (PHA) Nitroso->PHA +H2 Azo Azo/Azoxy Dimers Nitroso->Azo Couples with Aniline PHA->Nitroso Reversion Aniline Aniline Target PHA->Aniline +H2 Aniline->Azo O2 O2 Ingress O2->PHA Oxidizes

Mechanistic pathway of nitro reduction showing oxygen-induced dimerization.

SchlenkWorkflow Start Connect Flask to Schlenk Manifold Freeze Freeze Solvent (Liquid N2 Bath) Start->Freeze Vacuum Open Vacuum (Evacuate Headspace) Freeze->Vacuum Thaw Thaw Solvent (Release Dissolved O2) Vacuum->Thaw Decision Completed 3 Cycles? Thaw->Decision Decision->Freeze No Gas Backfill with Argon Gas Decision->Gas Yes

Standard Freeze-Pump-Thaw workflow for rigorous solvent degassing.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be self-validating. The following methodologies are adapted from authoritative[3].

Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw (FPT)

Simple inert gas sparging is insufficient for Pd-catalyzed cross-couplings of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole derivatives. FPT removes dissolved oxygen at the molecular level.

  • Preparation: Transfer the required solvent into a heavy-walled Schlenk flask equipped with a PTFE stopcock. Connect the side-arm to the Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen (LN2) dewar until the solvent is completely frozen solid.

  • Pump: Open the PTFE stopcock to the vacuum manifold for 3–5 minutes to evacuate the headspace of all gases expelled during freezing.

  • Isolate: Close the PTFE stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the LN2 dewar and allow the solvent to thaw in a room-temperature water bath. You will observe gas bubbles (dissolved O2/N2) escaping the liquid lattice.

  • Cycle: Repeat steps 2 through 5 for a total of three cycles.

  • Backfill: After the final thaw, backfill the flask with high-purity Argon.

  • Self-Validation Checkpoint: During the third thaw cycle, the solvent should melt completely without any visible gas bubbles evolving. If bubbling persists, a fourth cycle is mandatory.

Protocol B: Air-Free Catalytic Hydrogenation Setup
  • Solid Loading: Add 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole and the Pd/C catalyst to a dry, multi-neck round-bottom flask equipped with a magnetic stir bar.

  • Purging: Seal the flask with rubber septa. Connect to the Schlenk line via a needle. Perform three cycles of vacuum (until the gauge reads < 0.1 mbar) and backfill with Argon.

  • Solvent Addition: Inject the FPT-degassed solvent (from Protocol A) via an air-tight syringe.

  • Hydrogen Introduction: Replace the Argon atmosphere with H2 by applying a brief, mild vacuum (avoiding solvent boiling) and backfilling with a double-layered H2 balloon.

  • Self-Validation Checkpoint: Monitor the reaction color. A successful, air-free reduction will transition from the color of the starting material to a pale/clear solution (with suspended black Pd/C). A rapid shift to deep orange or brown indicates oxygen ingress and azo-dimer formation.

Troubleshooting Matrix: Diagnostic Data

Compare your experimental observations against this quantitative and qualitative matrix to identify the root cause of reaction failures.

Reaction WorkflowVisual ObservationAnalytical Signature (LC-MS/NMR)Root CauseCorrective Action
Nitro Reduction Solution turns dark brown/red rapidly.High MW peaks corresponding to azo/azoxy dimers; missing aniline mass.O2 intercepted the phenylhydroxylamine intermediate.Purge headspace rigorously; use FPT degassed solvents.
Nitro Reduction Solution remains pale, but reaction stalls.Presence of nitroso or PHA intermediates; incomplete conversion.Insufficient H2 pressure or poisoned Pd/C catalyst.Repurge with fresh H2; check for sulfur/halogen catalyst poisons.
C-Cl Cross-Coupling Immediate precipitation of black powder.Starting material recovered; oxidized phosphine ligand peak in 31P NMR.Pd(0) catalyst and ligands oxidized by dissolved O2.Execute 3x Freeze-Pump-Thaw cycles; handle catalyst in a glovebox.
C-Cl Cross-Coupling Solution remains homogeneous but no product forms.Dehalogenated byproduct (hydrodehalogenation) detected.Trace moisture acting as a proton source.Dry solvents over activated molecular sieves prior to FPT degassing.

References

  • An Illustrated Guide to Schlenk Line Techniques Source: The Schlenk Line Survival Guide / Organometallics URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL:[Link]

  • Schlenk Lines Transfer of Solvents Source: University of Trieste (Moodle@Units) URL:[Link]

  • Reactivity control using a Schlenk line Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Scale-Up Considerations for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and safety bottlenecks encountered when scaling up the synthesis of 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8). This compound is a highly deactivated, sterically hindered building block requiring precise control over electrophilic aromatic substitutions.

Below, you will find the validated synthetic workflow, an in-depth knowledge base explaining the causality behind our protocols, troubleshooting matrices, and self-validating experimental methodologies.

Process Workflow Visualization

G SM 2,2-Difluoro-1,3-benzodioxole (Starting Material) Step1 Electrophilic Chlorination Reagents: Cl2(g), FeCl3 Temp: 40-50°C SM->Step1 Int1 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxole Step1->Int1 Electrophilic Aromatic Substitution (x2) Step2 Electrophilic Nitration Reagents: Fuming HNO3, H2SO4 Temp: -5°C to 5°C Int1->Step2 Prod 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (Target Product) Step2->Prod NO2+ Insertion (Position 4)

Figure 1: Two-step scalable synthetic workflow for 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Knowledge Base & FAQs

Q1: During the chlorination of 2,2-difluoro-1,3-benzodioxole, we observe a stall at the mono-chloro intermediate. How can we drive this to completion without inducing ether cleavage? Expertise & Causality: The first chlorination proceeds rapidly due to the activating nature of the dioxole oxygens. However, the introduction of the first chlorine atom strongly deactivates the ring via inductive electron withdrawal, making the second electrophilic attack significantly slower [1]. If you simply increase the temperature beyond 60°C to force the reaction, the Lewis acid (e.g., FeCl3) will coordinate with the dioxole oxygens, leading to ring-opening and polymer formation. Solution: Maintain the reaction temperature strictly at 45–50°C and ensure a continuous, controlled sparge of Cl₂ gas. Using a catalytic amount of iodine (I₂) alongside FeCl₃ generates ICl₃ in situ, which acts as a milder, highly effective halogen carrier to complete the second chlorination without degrading the dioxole core.

Q2: The nitration of 5,6-dichloro-2,2-difluoro-1,3-benzodioxole is highly exothermic, yet requires aggressive mixed acids. What is the safest scale-up strategy? Expertise & Causality: The substrate is severely deactivated by two chlorine atoms and a difluoromethylenedioxy group. Standard nitration conditions will fail. Fuming nitric acid mixed with concentrated sulfuric acid is required to generate a sufficient concentration of the nitronium ion (NO₂⁺) to attack the deactivated ring[2]. Because the 4-position is sterically hindered, the activation energy is high; however, once initiated, the reaction releases substantial heat (-ΔH). In batch reactors, poor mass transfer leads to unreacted substrate pooling, which can trigger a sudden thermal runaway. Solution: Implement a "reverse addition" protocol. Pre-cool the mixed acid to -5°C, and dose the 5,6-dichloro intermediate into the acid mixture at a rate strictly governed by the reactor's heat removal capacity.

Q3: We are seeing hydrolysis of the difluorodioxole ring during the aqueous workup of the nitration mixture. How do we prevent this? Expertise & Causality: While the 2,2-difluoro-1,3-benzodioxole core is generally stable [3], exposure to highly concentrated sulfuric/nitric acid mixtures at elevated temperatures during the heat of dilution (when water is added) triggers the activation of the C-F bond, leading to hydrolysis into a catechol derivative. Solution: The quench must be performed by pouring the reaction mixture over a large excess of crushed ice—never by adding water directly to the acid. The internal temperature must not exceed 10°C during the quench. Immediate extraction into a non-polar solvent (e.g., dichloromethane) removes the product from the aqueous acidic phase, halting hydrolytic degradation.

Troubleshooting Guide: Quantitative Process Parameters
Process IssueRoot Cause (Causality)Analytical IndicatorCorrective Action
Incomplete Chlorination Insufficient Lewis acid activity / Cl₂ mass transfer limitation.GC-MS shows m/z 192 (mono-chloro) > 2% AUC.Add 0.5 mol% I₂; increase agitator RPM to improve Cl₂ dissolution.
Dioxole Ring Cleavage Excessive temperature during chlorination (>60°C).Broad polymeric baseline on HPLC; loss of mass yield.Strictly interlock jacket temperature to max 50°C.
Nitration Runaway Accumulation of unreacted substrate at low temperature.Sudden spike in internal temp (ΔT > 5°C within 2 mins).Pause dosing immediately; maximize jacket cooling; consider flow chemistry.
Product Hydrolysis Exothermic aqueous quench (Heat of dilution).Formation of catechol byproducts detected via LC-MS.Quench onto crushed ice (maintain <10°C); extract organically within 30 mins.
Step-by-Step Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5,6-Dichloro-2,2-difluoro-1,3-benzodioxole

This protocol utilizes a self-validating analytical gate to prevent downstream nitration failures.

  • Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, a subsurface gas sparger, a reflux condenser (chilled to -10°C), and a caustic scrubber system.

  • Initialization: Charge 2,2-difluoro-1,3-benzodioxole (10.0 kg, 63.2 mol) and anhydrous dichloromethane (20 L) into the reactor.

  • Catalyst Addition: Add anhydrous FeCl₃ (0.3 kg, 1.85 mol) and I₂ (0.05 kg, 0.2 mol). Stir at 20°C for 15 minutes to homogenize.

  • Chlorination: Heat the mixture to 40°C. Begin sparging Cl₂ gas (approx. 9.5 kg, 134 mol) at a rate of 1.5 kg/hr .

  • Self-Validating Gate: Sample the reactor every 2 hours. The reaction is deemed complete only when GC-MS indicates the mono-chloro intermediate is <1% AUC. If >1%, continue Cl₂ sparge for 1 hour and re-sample. Do not proceed until this metric is met.

  • Workup: Purge the reactor with N₂ for 1 hour to remove residual Cl₂. Wash the organic layer with 10% aqueous sodium bisulfite (10 L) to reduce iodine, followed by water (10 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Scale-Up Synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

This protocol relies on thermodynamic interlocking to ensure operational safety.

  • Acid Preparation: In a separate 50 L jacketed reactor, carefully mix concentrated H₂SO₄ (15 L, 98%) and fuming HNO₃ (5 L, >90%). Cool the mixed acid to -5°C.

  • Substrate Dosing: Dissolve the 5,6-dichloro-2,2-difluoro-1,3-benzodioxole (approx. 13.5 kg) in a minimal amount of concentrated H₂SO₄ (5 L). Dose this solution into the mixed acid reactor over 4–6 hours.

  • Self-Validating Gate (Thermal Control): Maintain the internal temperature between -5°C and 5°C. The dosing pump must be electronically interlocked with the internal thermocouple. If the internal temperature exceeds 5°C, dosing automatically halts to prevent thermal runaway.

  • Maturation: Once dosing is complete, stir the mixture at 5°C for 2 hours. Confirm completion via HPLC (>98% conversion).

  • Quench: Discharge the reaction mixture slowly into a 200 L vessel containing 100 kg of crushed ice and 50 L of dichloromethane, maintaining vigorous agitation.

  • Phase Separation: Allow layers to separate. Draw off the bottom organic layer. Extract the aqueous layer once more with DCM (20 L).

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase pH is >7.

  • Isolation: Concentrate the organic layer and recrystallize the crude product from ethanol/water to obtain pure 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

References
  • Thieme E-Books & E-Journals. "Product Class 21: Nitroarenes - Substitution of Hydrogen Using Nitric and Sulfuric Acids". Source: Thieme Connect. URL: [Link]

  • Lookchem. "Cas 656-42-8, 2,2-Difluorobenzodioxole-5-carboxaldehyde - Stability and Uses". Source: Lookchem. URL: [Link]

Validation & Comparative

Comparative Analysis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole in Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and agrochemical development, I frequently evaluate building blocks that can overcome late-stage pharmacokinetic failures. The functionalization of aromatic rings is a delicate balance between maximizing target affinity and minimizing metabolic liability.

In this guide, we will critically compare 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS: 149045-81-8) against alternative reagents. By dissecting the causality behind its structural features, we will demonstrate why this highly substituted scaffold is a premier choice for developing metabolically robust therapeutics and crop protection agents.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the utility of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, we must deconstruct its substituents. The unsubstituted 1,3-benzodioxole moiety is a well-known bioisostere for catechol and dimethoxy groups . However, standard benzodioxoles are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which cleaves the acetal ring to form reactive, toxic catechols or carbene intermediates.

The Causality of Substitution:

  • 2,2-Difluoro Group: Replacing the acetal protons with fluorine atoms fundamentally alters the electronic landscape. Fluorine's high electronegativity withdraws electron density from the oxygen atoms, strengthening the C-O bonds and completely blocking CYP450-mediated acetal cleavage .

  • 5,6-Dichloro Group: Aromatic rings are prone to electrophilic oxidation. The bulky, electron-withdrawing chlorine atoms at the C5 and C6 positions serve a dual purpose: they sterically shield the aromatic core from enzymatic attack and significantly increase the lipophilicity (logP) of the molecule, which drives hydrophobic interactions in target binding pockets.

  • 4-Nitro Group: This serves as a versatile synthetic handle. It can be chemoselectively reduced to an aniline, providing an anchor point for amidation, urea formation, or cross-coupling to build the final active molecule .

Metabolism Core Benzodioxole Core Sub1 2,2-Difluoro Substitution Core->Sub1 Sub2 5,6-Dichloro Substitution Core->Sub2 Effect1 Blocks CYP450-mediated acetal cleavage (No Catechol) Sub1->Effect1 Effect2 Blocks aryl oxidation Increases Lipophilicity Sub2->Effect2 Result Enhanced Metabolic Half-Life (In Vivo Stability) Effect1->Result Effect2->Result

Mechanistic rationale for metabolic stability conferred by difluoro and dichloro substitutions.

Quantitative Comparison of Alternative Reagents

To objectively benchmark 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, we must compare it against its structural analogs. The table below summarizes the physicochemical properties and strategic trade-offs of each reagent.

ReagentMolecular FormulaMW ( g/mol )Est. ClogPKey Structural AdvantagePrimary Limitation
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole C₇HCl₂F₂NO₄271.99~3.5Maximum metabolic resistance; high lipophilicity.Steric hindrance at adjacent positions complicates bulky couplings.
2,2-Difluoro-4-nitro-1,3-benzodioxole C₇H₃F₂NO₄203.10~2.1Acetal stability; excellent bioisostere for catechol.Susceptible to rapid aryl oxidation at C5/C6 positions.
5,6-Dichloro-4-nitro-1,3-benzodioxole C₇H₃Cl₂NO₄235.99~2.8Aryl oxidation blocked; cost-effective intermediate.Acetal cleavage by CYP450 leads to toxic catechol metabolites.
4-Trifluoromethyl-2-nitrotoluene C₈H₆F₃NO₂205.13~3.1High lipophilicity; widely available.Lacks the unique conformational geometry and oxygen lone pairs of the dioxole ring.

Data Synthesis: While Reagent B (lacking chlorines) and Reagent C (lacking fluorines) offer partial solutions, only the fully substituted 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole provides a comprehensive shield against phase I metabolism, making it the superior choice for lead optimization .

Synthetic Workflow & Self-Validating Protocol

The primary challenge when working with highly halogenated nitroaromatics is achieving chemoselective reduction. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in unwanted hydrodechlorination (loss of the C5/C6 chlorine atoms).

To preserve the critical 5,6-dichloro pharmacophore, we employ a modified Béchamp reduction using Iron and Ammonium Chloride.

Workflow A 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole (Starting Material) B Modified Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) A->B Nitro Reduction (Preserves C-Cl) C 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxol-4-amine (Key Intermediate) B->C >90% Yield (Self-Validated via MS) D Electrophilic Coupling (Acylation/Alkylation) C->D Amine Functionalization E Target Bioactive Scaffold D->E Final Assembly

Synthetic workflow for functionalizing 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Protocol: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without inducing hydrodechlorination.

Materials:

  • 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 2.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend the nitro starting material in the EtOH/H₂O mixture at room temperature.

  • Activation: Add NH₄Cl followed by Iron powder in a single portion.

    • Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could promote side reactions or acetal hydrolysis.

  • Reflux: Heat the mixture to 80°C for 2 hours under vigorous stirring.

  • Self-Validation Checkpoint 1 (Visual & TLC): The reaction progress is inherently self-validating. The initial yellow solution will turn colorless/grey as the nitro group is reduced. TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot corresponding to the amine.

  • Filtration: Cool the mixture to room temperature and filter the suspension through a pad of Celite to remove iron oxides. Wash the pad generously with EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine.

  • Self-Validation Checkpoint 2 (LC-MS Integrity): Analyze the crude product via LC-MS. The protocol is validated as successful if the mass spectrum displays the characteristic 9:6:1 isotopic pattern of a dichloro species at the expected m/z[M+H]+. This mathematical isotopic ratio guarantees that the structural integrity of the C-Cl bonds was preserved during reduction.

Conclusion

When compared to its less-substituted analogs, 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole stands out as an elite building block for overcoming metabolic liabilities. By utilizing the self-validating chemoselective reduction protocol outlined above, researchers can safely unlock the aniline intermediate, paving the way for the synthesis of highly lipophilic, metabolically stable therapeutics and agrochemicals.

References

  • ResearchGate. "Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride: Bioisosteric Applications." Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole." US Patent 5432290A.

Comparative Guide: Alternative Reagents to 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2,2-difluoro-1,3-benzodioxole core is a privileged scaffold in modern medicinal and agrochemical chemistry. Historically, the standard 1,3-benzodioxole (methylenedioxy) motif has been plagued by metabolic liabilities; cytochrome P450 enzymes readily oxidize the methylene carbon, leading to ring-opening and the formation of reactive, potentially toxic catechols 1[1]. By replacing the methylene hydrogens with fluorine atoms, researchers exploit the high bond dissociation energy of the C–F bond to completely block this metabolic vulnerability, drastically improving the pharmacokinetic half-life of the resulting compounds2[2]. Furthermore, these fluorinated derivatives exhibit high environmental persistence, making them valuable in agrochemical design3[3].

The Baseline Challenge: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a highly functionalized, extremely electron-deficient building block. While useful for niche applications requiring nucleophilic aromatic substitution (SNAr) or reduction to highly lipophilic anilines, its dense substitution pattern (two chlorines, one nitro group) creates immense steric hindrance and electronic deactivation. This makes it a poor candidate for divergent library synthesis or transition-metal catalysis.

For drug development professionals seeking to incorporate the metabolically stable difluorobenzodioxole core without the restrictive reactivity of the dichloro-nitro motif, mono-functionalized alternatives offer vastly superior synthetic versatility.

The Alternatives Landscape

To achieve modular synthesis, researchers should transition to mono-functionalized difluorobenzodioxole reagents. These alternatives provide single, highly reactive handles for standard medicinal chemistry workflows.

  • Alternative 1: 4-Bromo-2,2-difluoro-1,3-benzodioxole (CAS 144584-66-7) Best for: Transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The absence of deactivating nitro/chloro groups allows for rapid oxidative addition by Palladium catalysts.

  • Alternative 2: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (CAS 126120-85-2) Best for: Amide bond formation and esterification. This is the direct precursor motif used in the synthesis of blockbuster CFTR modulators like Lumacaftor and Tezacaftor 2[2].

  • Alternative 3: 2,2-Difluorobenzodioxole-5-carbaldehyde (CAS 656-42-8) Best for: Reductive amination and olefination (Wittig/Horner-Wadsworth-Emmons). It provides an excellent handle for synthesizing CNS-active amine derivatives 4[4].

Quantitative Comparison Table
Reagent / ScaffoldCAS NumberPrimary Reactivity HandleAromatic Ring ElectronicsIdeal Application
5,6-Dichloro-4-nitro (Baseline) 149045-81-8SNAr, Nitro ReductionExtremely Electron-PoorHighly halogenated agrochemicals
4-Bromo Alternative 144584-66-7Aryl Halide (C-C, C-N coupling)Neutral / Mildly DeactivatedBiaryl library synthesis
4-Carboxylic Acid Alternative 126120-85-2Carboxyl (Amidation)Electron-DeficientPeptide coupling, CFTR modulators
5-Carbaldehyde Alternative 656-42-8Aldehyde (Reductive Amination)Electron-DeficientCNS agents, basic amine synthesis

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways enabled by switching from the restrictive baseline reagent to the versatile alternatives.

G Core 2,2-Difluoro-1,3-benzodioxole Core Scaffold Alt1 4-Bromo Derivative (Cross-Coupling) Core->Alt1 Bromination Alt2 4-Carboxylic Acid (Amidation) Core->Alt2 Lithiation / CO2 Alt3 5-Carbaldehyde (Reductive Amination) Core->Alt3 Formylation Base 5,6-Dichloro-4-nitro (SNAr / Reduction) Core->Base Chlorination / Nitration Prod1 Biaryl Compounds (e.g., Agrochemicals) Alt1->Prod1 Pd-Catalyzed Suzuki Prod2 Amide Therapeutics (e.g., CFTR Modulators) Alt2->Prod2 HATU / Amine Prod3 Amine Derivatives (e.g., CNS Agents) Alt3->Prod3 NaBH(OAc)3 / Amine Prod4 Highly Functionalized Electron-Deficient Cores Base->Prod4 Fe/HCl Reduction

Divergent synthetic pathways of 2,2-difluorobenzodioxole alternatives vs. the baseline reagent.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity reproduction, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Suzuki-Miyaura Cross-Coupling (Using 4-Bromo Alternative)

This protocol utilizes the 4-Bromo derivative to construct biaryl systems, a transformation nearly impossible with the sterically hindered baseline reagent.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M concentration). Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be entirely removed to prevent the rapid oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Addition: Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction Execution: Heat the mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct isotopic doublet of the starting bromide (m/z 236/238) is fully consumed and replaced by the product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine (2x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Reagent Prep: Weigh Ar-Br & Boronic Acid Step2 Catalyst Addition: Pd(dppf)Cl2 & Base Step1->Step2 Step3 Reaction: 80°C, 12h under N2 Step2->Step3 Step4 Workup: Extraction & Wash Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5

Standardized high-throughput workflow for Pd-catalyzed Suzuki cross-coupling.

Protocol B: Amide Bond Formation (Using 4-Carboxylic Acid Alternative)

This protocol is ideal for appending the difluorobenzodioxole core to complex amine-containing pharmacophores.

  • Activation: Dissolve 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.3 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, minimizing epimerization (if chiral centers are present elsewhere) and accelerating the reaction.

  • Amine Addition: Add the primary or secondary amine (1.2 eq) dropwise to the activated ester solution.

  • Reaction Execution: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1, UV visualization). The highly polar, streaking carboxylic acid spot (R_f ~ 0.1) should disappear, replaced by a distinct, less polar amide spot (R_f ~ 0.4-0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC if the compound is intended for immediate in vitro biological screening.

Conclusion

While 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole serves a highly specific role in the synthesis of heavily halogenated, electron-deficient cores, it is a restrictive reagent for general drug discovery. By substituting it with mono-functionalized alternatives—such as the 4-bromo, 4-carboxylic acid, or 5-carbaldehyde derivatives—researchers can seamlessly integrate the metabolically robust difluorobenzodioxole pharmacophore into diverse chemical libraries using standard, high-yielding synthetic methodologies.

References

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor Source: MDPI URL
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: mBio - ASM Journals URL
  • Synthesis of Fluoro Analogues of 3,4-(Methylenedioxy)amphetamine (MDA)
  • Source: PubChem (NIH)

Sources

comparative analysis of synthetic routes to 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Synthetic Routes to 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Introduction to the Privileged Scaffold

The compound 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8)[1] represents a highly specialized, electron-deficient aromatic system. In modern drug development and agrochemical design, the 2,2-difluoro-1,3-benzodioxole moiety is recognized as a privileged scaffold[2]. The strategic incorporation of the difluoromethylenedioxy group significantly enhances a molecule's lipophilicity, metabolic stability, and membrane permeability[3].

Synthesizing this heavily substituted ring requires precise control over regioselectivity and electronic effects. As an Application Scientist, evaluating the synthetic pathways to this molecule is not just about listing reagents; it is about understanding the thermodynamic and kinetic causalities that dictate route viability[4]. This guide objectively compares the two primary synthetic strategies—Linear Functionalization (Route A) and Catechol Cyclization (Route B)—providing field-proven protocols and quantitative data to support the superiority of Route A.

Mechanistic Pathways & Causality (The "Why")

Route A: The "Dioxole-First" Linear Functionalization (Optimal)

This route relies on constructing the robust difluorodioxole ring early in the sequence, followed by sequential, electronically directed electrophilic aromatic substitutions.

  • Causality of Halogen Exchange: The conversion of 1,3-benzodioxole to 2,2-dichloro-1,3-benzodioxole using ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     is efficient. The subsequent halogen exchange with 
    
    
    
    is thermodynamically driven by the formation of highly stable C-F bonds, creating the stable 2,2-difluoro-1,3-benzodioxole core.
  • Regioselectivity of Chlorination: The difluoromethylenedioxy group is ortho/para directing. Because positions 4 and 7 are equivalent, and 5 and 6 are equivalent, steric and electronic factors heavily favor the 5,6-positions for dichlorination, yielding the direct precursor 5,6-dichloro-2,2-difluoro-1,3-benzodioxole (CAS 149045-79-4)[5].

  • Self-Regulating Nitration: With the 5 and 6 positions blocked by chlorine, the nitronium ion (

    
    ) is forced into the 4-position (ortho to the oxygen). The ring is heavily deactivated by the two chlorines and the difluoromethylenedioxy group. This deactivation acts as a self-validating control mechanism: it necessitates the use of fuming nitric acid but entirely prevents unwanted over-nitration.
    
Route B: The "Catechol-First" Cyclization Strategy (Alternative)

This route attempts to build the functionalized aromatic ring before forming the difluorodioxole moiety, starting from 4,5-dichlorocatechol[6].

  • The Phosgene Bottleneck: 4,5-dichloro-3-nitrocatechol is reacted with phosgene to form a cyclic carbonate (1,3-benzodioxol-2-one).

  • Causality of Failure: The critical flaw lies in converting this cyclic carbonate to the 2,2-dichloro intermediate. The nitro group acts as a powerful electron-withdrawing group, severely deactivating the dioxolone ring. Forcing this chlorination requires extreme conditions (

    
     at >150 °C), which leads to thermal decomposition, tar formation, and critically low yields.
    

Visualizing the Synthetic Workflows

SyntheticRoutes cluster_RouteA Route A: Linear Functionalization (Optimal) cluster_RouteB Route B: Catechol Cyclization (Alternative) A1 1,3-Benzodioxole A2 2,2-Dichloro-1,3- benzodioxole A1->A2 PCl5, 80°C A3 2,2-Difluoro-1,3- benzodioxole A2->A3 HF, 0°C A4 5,6-Dichloro-2,2-difluoro- 1,3-benzodioxole A3->A4 Cl2, FeCl3, 40°C A5 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole A4->A5 HNO3/H2SO4, 0-5°C B1 4,5-Dichlorocatechol B2 4,5-Dichloro-3- nitrocatechol B1->B2 HNO3, AcOH B3 5,6-Dichloro-4-nitro- 1,3-benzodioxol-2-one B2->B3 COCl2, NaOH B4 2,2,5,6-Tetrachloro-4-nitro- 1,3-benzodioxole B3->B4 PCl5, 150°C B5 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole B4->B5 HF, 0°C

Comparative synthetic workflows for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole.

Comparative Performance Data

Table 1: Macro-Level Performance Metrics of Synthetic Routes

MetricRoute A (Linear Functionalization)Route B (Catechol Cyclization)
Overall Yield (4 steps) 58 - 65%< 15%
Regioselectivity Excellent (Sterically/Electronically directed)Poor (Isomeric mixtures during nitration)
Reagent Toxicity Moderate (

,

)
Extremely High (Phosgene gas)
Scalability High (Standard industrial protocols)Low (Thermal decomposition bottleneck)
Key Bottleneck Handling anhydrous

at scale
Chlorination of deactivated cyclic carbonate

Table 2: Quantitative Reaction Parameters for Route A (Optimal)

StepTransformationTemp (°C)Time (h)Isolated Yield (%)Purity (GC/HPLC %)
1Dioxole Chlorination806.08896.5
2Halogen Exchange (Fluorination)0 - 204.59298.0
3Aromatic Dichlorination408.08597.2
4Regioselective Nitration0 - 54.081>99.0

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the execution of Route A , designed to be self-regulating and highly reproducible.

Protocol 1: Electrophilic Aromatic Chlorination (Synthesis of 5,6-Dichloro-2,2-difluoro-1,3-benzodioxole)
  • Setup: Equip a 2 L glass-lined reactor with a mechanical stirrer, a reflux condenser, and a sub-surface gas sparger.

  • Reagent Charging: Add 2,2-difluoro-1,3-benzodioxole (1.0 equiv, 158 g) and anhydrous

    
     catalyst (0.05 equiv, 8.1 g) in 800 mL of anhydrous dichloromethane.
    
  • Reaction: Heat the mixture to 40 °C. Slowly bubble

    
     gas (2.1 equiv, 149 g) through the sparger.
    
  • Self-Validation: The reaction progress is inherently self-monitoring. The evolution of

    
     gas will cease exactly when the 5,6-positions are saturated, as the ring becomes too deactivated for further chlorination. GC-MS will show a distinct mass shift (+68 Da)[5].
    
  • Workup: Quench the reaction by washing with 10% aqueous sodium bisulfite (to destroy residual chlorine), followed by water. Dry the organic layer over

    
     and distill under reduced pressure to isolate the product.
    
Protocol 2: Regioselective Nitration (Synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole)
  • Setup: Equip a 1 L jacketed reactor with a mechanical stirrer and an internal thermocouple.

  • Reagent Charging: Charge the reactor with 5,6-dichloro-2,2-difluoro-1,3-benzodioxole (1.0 equiv, 227 g) and concentrated

    
     (5.0 equiv). Cool the mixture to 0 °C using a chiller.
    
  • Reaction: Slowly add fuming

    
     (1.2 equiv) dropwise. Critical Causality: Maintain the internal temperature strictly below 5 °C. The extreme deactivation of the substrate prevents over-nitration, acting as an internal kinetic control, but higher temperatures risk oxidative cleavage of the dioxole ring.
    
  • Workup: After 4 hours of stirring at 5 °C, pour the mixture over 2 kg of crushed ice under vigorous stirring.

  • Isolation: Filter the resulting pale-yellow precipitate. Wash the filter cake with cold water until the filtrate reaches a neutral pH. Recrystallize from hot ethanol to yield pure 5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (CAS 149045-81-8)[1].

References

1.[5] Title:[149045-79-4], MFCD09759043, 5,6-Dichloro-2,2 ... - Combi-Blocks Source: combi-blocks.com URL: 2.[1] Title: AB278332 | CAS 149045-81-8 – abcr Gute Chemie Source: abcr.com URL: 3.[2] Title: Synthesis of Fluoroalkoxy Substituted Arylboronic Esters by Iridium-Catalyzed Aromatic C–H Borylation | Organic Letters - ACS Publications Source: acs.org URL: 4.[4] Title: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives | PNAS Source: pnas.org URL: 5.[3] Title: Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride - ResearchGate Source: researchgate.net URL: 6.[6] Title: Materials, Volume 14, Issue 16 (August-2 2021) – 423 articles - MDPI Source: mdpi.com URL:

Sources

Mechanistic Insights and Performance Comparison: 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heavily functionalized, metabolically stable aromatic systems is a critical bottleneck in modern drug discovery and agrochemical development. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (DDFNB) (CAS: 149045-81-8) has emerged as a premium fluorinated building block that directly addresses these challenges.

By replacing the labile methylene bridge of a standard benzodioxole with a gem-difluoro group, DDFNB provides a metabolically invincible scaffold[1]. Furthermore, the strategic placement of orthogonal reactive handles—a strongly activating nitro group and two differentiated chlorides—enables highly regioselective functionalization. This guide objectively compares the mechanistic reactivity and metabolic performance of DDFNB against non-fluorinated and acyclic alternatives, providing self-validating experimental protocols for its application.

Mechanistic Profiling: The Fluorine Effect on SNAr

The defining synthetic advantage of DDFNB lies in its exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr). The synthesis of the precursor 5,6-dichloro-2,2-difluoro-1,3-benzodioxole is typically achieved via the exhaustive chlorination of 2,2-difluorobenzo[1,3]dioxole[2]. Once nitrated at the C4 position, the resulting DDFNB molecule becomes a highly tuned electrophile.

Causality of Regioselectivity and Rate Acceleration

When comparing DDFNB to its non-fluorinated counterpart, 5,6-Dichloro-4-nitro-1,3-benzodioxole (DNB), DDFNB exhibits vastly superior SNAr kinetics. This is driven by two synergistic electronic effects:

  • Inductive Lowering of the LUMO: The strongly electron-withdrawing nature of the gem-difluoro group (

    
     effect) significantly lowers the electron density of the entire aromatic 
    
    
    
    -system, rendering it highly susceptible to nucleophilic attack[3].
  • Resonance Stabilization: The nitro group at C4 provides powerful resonance stabilization (-M effect) exclusively for the ortho (C5) and para (C7, blocked) positions.

Consequently, incoming nucleophiles (such as amines or thiolates) attack almost exclusively at the C5 position. The C6 chlorine, being meta to the nitro group, cannot delocalize the anionic charge of the Meisenheimer complex onto the nitro oxygens, leaving it intact for subsequent transition-metal catalyzed cross-coupling.

G A DDFNB (Highly Electrophilic) C Meisenheimer Complex (Stabilized by CF2 & NO2) A->C Attack at C5 B Nucleophile (e.g., Morpholine) B->C D C5-Substituted Product (Regioselective) C->D Cl- Elimination E Chloride Leaving Group C->E

Figure 1: Mechanistic pathway of regioselective SNAr at the C5 position of DDFNB.

Comparative Performance Data

To objectively evaluate DDFNB, we compare its synthetic and metabolic performance against two alternatives: DNB (the non-fluorinated analog) and an Acyclic Analog (1,2-Dichloro-4-fluoro-5-methoxy-3-nitrobenzene).

Synthetic Efficiency

The electron-withdrawing CF2 bridge drastically reduces the activation energy required to form the Meisenheimer complex, allowing reactions to proceed at ambient temperature.

Table 1: Comparative SNAr Performance (C5 Substitution with Morpholine)

CompoundYield (%)Time (h)Temp (°C)Regioselectivity (C5:C6)
DDFNB (Product) 95225>99:1
DNB (Alternative 1) 45128085:15
Acyclic Analog (Alternative 2) 7066090:10
Metabolic Stability

Standard benzodioxoles are notorious for their metabolic liability. Cytochrome P450 enzymes readily oxidize the methylene carbon, leading to ring opening and the formation of toxic ortho-quinone methides that act as mechanism-based inhibitors[1]. The C-F bonds in DDFNB (~116 kcal/mol) are significantly stronger than C-H bonds (~98 kcal/mol), completely blocking this oxidative pathway[1].

Table 2: Metabolic Stability (In Vitro Human Liver Microsomes - HLM)

Scaffold TypeCYP450 LiabilityHLM Half-Life (

)
Primary Metabolite
2,2-Difluorobenzodioxole (DDFNB-derived) Blocked by strong C-F bonds> 120 minStable (None detected)
Standard Benzodioxole (DNB-derived) High (Methylene oxidation)< 15 minOrtho-quinone methide

Experimental Protocols (Self-Validating Systems)

The following protocols detail the sequential functionalization of DDFNB. Each step is designed as a self-validating system to ensure chemical integrity before proceeding.

Protocol 1: Regioselective SNAr at C5

Objective: Displace the C5 chloride with a secondary amine (morpholine) while preserving the C6 chloride.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the nucleophile, driving the equilibrium forward. Tetrahydrofuran (THF) is selected as the solvent due to its superior ability to solvate highly lipophilic fluorinated aromatics compared to protic solvents.

  • Procedure:

    • Dissolve DDFNB (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under nitrogen.

    • Add DIPEA (2.0 eq) in one portion.

    • Add Morpholine (1.05 eq) dropwise over 10 minutes to prevent localized heating and maintain strict regiocontrol.

    • Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation: Perform TLC (Hexanes/EtOAc 4:1). The highly polar DDFNB will be consumed, replaced by a distinct, UV-active product spot. LC-MS must confirm the mass of the mono-substituted product; the presence of a characteristic chlorine isotope pattern (M, M+2 in a 3:1 ratio) validates that the C6 chlorine remains intact.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C4 nitro group to an aniline to enable subsequent cyclization or amidation.

  • Causality: Iron powder and Ammonium Chloride (

    
    ) are chosen to provide mild, single-electron transfer reduction conditions. Standard catalytic hydrogenation (
    
    
    
    , Pd/C) is strictly avoided, as it would cause premature hydrodechlorination of the critical C6 chloride handle.
  • Procedure:

    • Suspend the C5-substituted intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

    • Add Iron powder (325 mesh, 5.0 eq) and

      
       (5.0 eq).
      
    • Heat the vigorously stirring suspension to 70 °C for 4 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot ethyl acetate.

  • Validation:

    
     NMR analysis of the concentrated crude must show the disappearance of the highly deshielded aromatic proton adjacent to the nitro group, replaced by a broad singlet integrating to 2H (
    
    
    
    protons) around 4.5–5.5 ppm.

Workflow Step1 Step 1: SNAr at C5 (Morpholine, THF, 25°C) QC1 QC: LC-MS confirms monosubstitution (Intact Cl) Step1->QC1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) QC1->Step2 QC2 QC: NMR confirms appearance of -NH2 Step2->QC2 Step3 Step 3: Suzuki Coupling at C6 (Pd(dppf)Cl2, Boronic Acid) QC2->Step3 Product Advanced API Intermediate Step3->Product

Figure 2: Self-validating workflow for the sequential functionalization of DDFNB.

References

  • Ambeed. "149045-79-4 | 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole | Fluorinated Building Blocks." Ambeed.com. 2[2]

  • BenchChem. "2,2-Difluoro-4-cyano-1,3-benzodioxole." Benchchem.com. 3[3]

  • BenchChem. "2,2-Difluoro-5-methylbenzo[d][1,3]dioxole." Benchchem.com. 1[1]

Sources

cytotoxicity assays for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Ultimate Guide to Cytotoxicity Assays for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole Derivatives

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug discovery: the misapplication of standard in vitro assays to complex chemical scaffolds. 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a highly substituted, electron-deficient intermediate used to synthesize advanced agrochemicals and pharmaceutical agents. Benzodioxole derivatives are renowned for their potent bioactivity, demonstrating significant efficacy as anticancer, antimicrobial, and insecticidal agents[1].

However, evaluating the cytotoxicity of derivatives containing the 4-nitro-1,3-benzodioxole core requires careful assay selection. The unique structural features of these compounds—specifically the heavy halogenation and the electron-withdrawing nitro group—present distinct biochemical challenges that can invalidate standard viability readouts.

The Mechanistic Challenge: Why Standard Assays Fail

Historically, researchers default to colorimetric tetrazolium-based assays (MTT, MTS, or CCK-8) to evaluate cell proliferation and cytotoxicity[2]. These assays rely on cellular dehydrogenases to reduce a chromogenic reagent into a colored formazan product.

For 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole derivatives, this presents a severe redox interference risk . Nitro-aromatic compounds can act as alternative electron acceptors, directly interfering with the redox chemistry of the assay. This interference can lead to false-positive viability signals or artificially skewed IC50 values, a phenomenon well-documented when evaluating the cytotoxicity of complex optical or redox-active drugs[3]. Furthermore, the inherent absorbance of highly conjugated nitro-compounds can overlap with the colorimetric readouts of these assays.

To ensure scientific integrity, we must employ a self-validating, orthogonal approach utilizing luminescence-based methodologies that bypass these optical and redox liabilities[4][5].

Comparative Analysis of Cytotoxicity Assays

To objectively compare performance, we must evaluate how each assay interacts with the specific chemical properties of nitro-benzodioxole derivatives.

Table 1: Comparative Performance of Cytotoxicity Assays for Nitro-Benzodioxole Derivatives

Assay TypeTarget BiomarkerReadout ModalityNitro/Redox Interference RiskSensitivityRecommendation for Benzodioxoles
MTT / MTS Dehydrogenase enzymesColorimetric (Absorbance)High (Nitro reduction overlap)ModerateNot Recommended as primary screen
CellTiter-Glo Intracellular ATPLuminescenceLow HighPrimary Screen
LDH Release Lactate DehydrogenaseLuminescence / ColorimetricLow (if using Luminescence)ModerateOrthogonal Validation

Table 2: Representative Cytotoxicity Benchmarks of Benzodioxole Derivatives in Literature Contextual data to set expectations for compound potency during assay development.

Compound ClassCell Line ModelAssay UsedKey Quantitative MetricReference
2-phenyl 1,3-benzodioxole (Comp 3a)A549 (Lung Carcinoma)MTT78.80% Proliferation Inhibition
Benzodioxole (without amide moiety)HeLa, Caco-2, Hep3BMTSIC50: 3.94 - 9.12 mM[6]
1,3-benzodioxole methyl ester52 human tumor linesGrowth InhibitionSignificant inhibition at 10⁻⁴ M[7][8]

Assay Selection Workflow

CytotoxicityWorkflow Node1 Compound: 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole Node2 Assess Redox/Optical Interference (Nitro Group) Node1->Node2 Node3 High Interference Risk (Avoid MTT/MTS) Node2->Node3 Structural Analysis Node4 Primary Screen: ATP Luminescence (CellTiter-Glo) Node3->Node4 Select Luminescence Node5 Secondary Validation: LDH Release Assay Node4->Node5 Orthogonal Confirmation

Workflow for validating cytotoxicity assays for nitro-benzodioxole derivatives.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to ensure the researcher understands why the protocol is structured this way.

Protocol 1: Primary Screen – ATP-Dependent Viability (CellTiter-Glo)

Causality: We utilize CellTiter-Glo because it measures ATP as a direct proxy for viable cells. The luminescent readout completely avoids the optical absorbance overlap common with nitro-containing compounds[4][5].

  • Cell Seeding: Seed target cells (e.g., A549) at 5,000 cells/well in 90 µL of culture media in a 96-well opaque white plate .

    • Causality: Opaque plates prevent luminescent crosstalk between adjacent wells, ensuring signal isolation.

  • Compound Treatment: Prepare 10X serial dilutions of the benzodioxole derivative. Add 10 µL to the respective wells.

    • Self-Validation: You must include a Vehicle Control (e.g., 0.1% DMSO) to establish 100% viability, and a Positive Cytotoxic Control (e.g., 1 µM Staurosporine) to prove assay responsiveness.

  • Equilibration (Critical Step): After the desired incubation period (e.g., 48h), remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Temperature gradients across the microplate cause uneven luciferase enzymatic kinetics, leading to severe edge effects.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes.

    • Causality: The reagent lyses cells and simultaneously inhibits endogenous ATPases, ensuring the ATP measured is strictly proportional to the viable cells present at the exact moment of lysis.

  • Detection: Incubate at room temperature for 10 minutes to stabilize the signal, then read luminescence on a multimode microplate reader[2].

Protocol 2: Orthogonal Validation – Membrane Integrity (LDH Release)

Causality: While ATP depletion indicates metabolic failure, it does not confirm physical cell death (necrosis or late apoptosis). Measuring the release of Lactate Dehydrogenase (LDH) into the supernatant confirms physical membrane rupture[4][9].

  • Preparation: Seed and treat cells in a clear 96-well plate. Set aside 3 wells containing cells and media as "Maximum LDH Release" controls.

  • Max Lysis Control: 45 minutes prior to the assay endpoint, add 10 µL of 10X Lysis Buffer to the Maximum LDH Release wells.

    • Causality: This establishes the 100% cell death baseline required to calculate the specific cytotoxicity percentage.

  • Supernatant Transfer (Critical Step): Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a fresh opaque white plate.

    • Causality: Removing the supernatant isolates the released LDH from the remaining viable cells and physically separates the assay chemistry from the highly substituted benzodioxole compound, eliminating residual interference[9].

  • Enzymatic Reaction: Add 50 µL of a luminescent LDH detection reagent (e.g., LDH-Glo) to the transferred supernatant.

  • Detection: Incubate for 30-60 minutes in the dark. Read luminescence.

    • Calculation:% Cytotoxicity =[(Experimental LDH - Vehicle LDH) / (Max Lysis LDH - Vehicle LDH)] × 100.

References

Sources

Safety Operating Guide

Safe Handling of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand the critical importance of providing clear, accurate, and actionable guidance for handling hazardous materials. This guide for 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is structured to provide immediate, essential safety information tailored for researchers and professionals in drug development. My focus is on the "why" behind each recommendation, ensuring a deep understanding of the risks and the rationale for the prescribed safety measures.

Hazard Assessment: A Synthesis of Structural Risks

The molecular structure of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole presents multiple, significant hazards that demand a stringent and comprehensive safety protocol.

  • Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group that makes the compound susceptible to nucleophilic attack and also imparts potential explosive properties.[3][4] Nitroaromatic compounds are known for their toxicity and can be readily absorbed through the skin.[2] A primary health concern is the risk of methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[2]

  • Dichlorinated Benzene Ring: The presence of chlorine atoms on the aromatic ring suggests potential for high toxicity and environmental persistence.[1] Compounds like 1-Chloro-4-nitrobenzene are classified as toxic if swallowed, inhaled, or in contact with skin, and are suspected of causing genetic defects and cancer.[1]

  • Difluoro-1,3-benzodioxole Core: The fluorinated dioxole ring adds another layer of complexity. While the difluoro group can increase thermal stability, halogenated organic compounds as a class must be handled with care due to their varied and often potent physiological effects.[5][6]

Given these structural alerts, we must assume the compound is highly toxic, a skin/eye irritant, potentially carcinogenic, and environmentally hazardous.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of preference but a critical control measure. All handling of this compound, especially in solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety goggles are mandatory at all times to protect against splashes and accidental contact.[8]

  • Elevated Risk Tasks: When handling larger quantities (>1 gram) or performing vigorous operations (e.g., sonicating, vortexing) that could lead to splashing, a full-face shield must be worn in addition to safety goggles.[5][9] This provides a secondary barrier protecting the entire face.

Hand Protection: The Critical Contact Layer

The choice of glove material is paramount due to the compound's halogenated and aromatic nature, which can readily penetrate common glove types.

  • Inappropriate Gloves: Standard disposable nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and are not recommended for anything beyond incidental splash protection.[10][11][12] If contact occurs, they must be changed immediately.[12]

  • Recommended Gloving System: A double-gloving protocol is required.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove made of a more resistant material. Based on chemical resistance charts for chlorinated and aromatic solvents, the following are superior choices:

      • Viton®: Offers excellent resistance to both chlorinated and aromatic solvents.[10][13]

      • Butyl Rubber: Provides good protection against nitro-compounds and a wide range of chemicals, though it shows poor resistance to some halogenated hydrocarbons.[11][14]

      • Norfoil (Silver Shield®): Offers excellent broad-spectrum chemical resistance.

Always consult the glove manufacturer's specific chemical resistance data before use.[13] It is the user's responsibility to verify that the chosen glove will resist permeation by the chemicals in use.[13]

Body Protection
  • A flame-resistant lab coat is required to protect skin from spills.[2]

  • For procedures with a higher risk of spillage or when handling larger quantities, disposable chemical-resistant coveralls (e.g., Tyvek®) should be worn over personal clothing.

  • Closed-toe, chemical-resistant shoes are mandatory in the laboratory.[2]

Respiratory Protection

All work with this solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[7] If, for any reason, these engineering controls are not feasible or fail, respiratory protection is required.

  • For Powders: A NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of fine particles.[2][9]

  • For Vapors/Solutions: If there is a risk of generating vapors (e.g., during heating or refluxing a solution), a half-mask or full-face respirator with organic vapor cartridges is required.[5]

The following table summarizes the required PPE for key laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety GogglesDouble-Gloved (Nitrile inner, Viton®/Butyl outer)Flame-Resistant Lab CoatRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Solutions Safety Goggles & Face ShieldDouble-Gloved (Nitrile inner, Viton®/Butyl outer)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Running Reaction Safety Goggles & Face ShieldDouble-Gloved (Nitrile inner, Viton®/Butyl outer)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble-Gloved (Nitrile inner, Viton®/Butyl outer)Chemical-Resistant CoverallsRequired: Half/Full-Face Respirator w/ Organic Vapor Cartridges

Operational and Disposal Plans

Safe Handling Workflow

The primary directive is to minimize exposure. This is achieved through a combination of engineering controls and deliberate, careful technique.

  • Preparation: Before handling, ensure a designated waste container for "Halogenated Organic Waste" is available in the fume hood.[1][15] Prepare all necessary equipment (spatulas, glassware, solvents) and place them in the hood.

  • Weighing: Use a micro-spatula to carefully transfer the solid onto weighing paper inside the fume hood, avoiding the creation of dust.[2]

  • Dissolving: Slowly add solvent to the vessel containing the solid to prevent splashing. Cap and gently agitate to dissolve.[2]

  • Post-Handling Decontamination: After use, thoroughly decontaminate all surfaces and equipment. Wipe down the work surface in the fume hood with a suitable solvent, collecting the wipe as solid hazardous waste.[2] Wash all glassware thoroughly.

The following diagram illustrates the decision-making process for PPE selection.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) Selection Start Handling 5,6-Dichloro-2,2-difluoro- 4-nitro-1,3-benzodioxole AssessTask Assess Task: - Weighing Solid? - Preparing Solution? - Spill Cleanup? Start->AssessTask FumeHood Work in Chemical Fume Hood? AssessTask->FumeHood NoHood STOP WORK Consult EHS FumeHood->NoHood No PPE_Base Mandatory Base PPE: - Safety Goggles - FR Lab Coat - Double Gloves (Viton®/Butyl outer) FumeHood->PPE_Base Yes SplashRisk Splash Risk? PPE_Base->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Task SplashRisk->Proceed No FaceShield->Proceed

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures
  • Spill: In case of a spill, immediately alert others in the area.[8] Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[8] Collect the contaminated material into a sealed container for hazardous waste disposal.

  • Personal Exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][16]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16]

    • Inhalation: Move the affected person to fresh air.[6]

    • In all cases of exposure, seek immediate medical attention.[16]

Disposal Plan

Proper segregation and disposal are critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: This compound is a halogenated, nitroaromatic organic. It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste."[1][15]

  • Container Management: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[1] Keep waste containers tightly closed when not in use.[15]

  • Final Disposal: The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1] This process effectively destroys the toxic organic structure.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

This guide is intended to provide a robust framework for safely handling 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole. Adherence to these protocols is not just about compliance; it is about fostering a culture of safety and responsibility in the laboratory.

References

  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.
  • OSHA Glove Selection Chart. University of Toledo Environmental Health and Safety.
  • Hand Protection Chemical Resistance Guide. University of Pittsburgh, Environment, Health and Safety.
  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
  • PPE Guidelines for Safe Handling of Toxic Substances. #1 Poison Shops.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, EHRS.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University, Environment, Health and Safety.
  • SAFETY DATA SHEET - 2,2-dichloro-1,3-benzodioxol. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole, 97%. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Disposal of residue chemicals (chemicals in their original packaging). University of Bergen, Department of Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.